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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Executive Summary In the landscape of targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic building blocks. 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic building blocks. 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a highly versatile, low-molecular-weight scaffold engineered specifically for fragment-based drug discovery (FBDD). Featuring a pyrazole core, a pyridine substituent, and a primary amine, this compound provides a precise geometric arrangement of hydrogen-bond donors and acceptors. This structural triad is exceptionally effective at anchoring into the highly conserved ATP-binding hinge region of various kinases, making it a foundational intermediate in the synthesis of advanced inhibitors targeting Tropomyosin Receptor Kinases (Trk), Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and BRAF mutations.

Physicochemical Profiling & Molecular Data

To predict a fragment's behavior in biological systems and its viability for downstream synthetic elaboration, we must first establish its quantitative physicochemical profile.

Table 1: Quantitative Molecular Properties
PropertyValueStructural & Pharmacological Causality
Molecular Formula C₁₁H₁₄N₄Defines the core aza-heterocyclic framework.
Molecular Weight 202.26 g/mol Strictly complies with the "Rule of 3" for FBDD (MW < 300), ensuring high ligand efficiency (LE) and leaving ample molecular weight budget for structural elaboration.
Monoisotopic Mass 202.1218 DaProvides the exact target mass required for high-resolution mass spectrometry (HRMS) validation during synthesis.
Hydrogen Bond Donors 1 (Primary Amine)The 5-amine acts as a critical donor, forming a strong hydrogen bond with the backbone carbonyl of the kinase hinge region (1)[1].
Hydrogen Bond Acceptors 3 (Pyridine N, Pyrazole N)Facilitates secondary dipole interactions within the ATP-binding pocket, dictating kinase selectivity.
Lipophilic Moiety Isopropyl GroupThe N1-isopropyl group occupies the hydrophobic pocket adjacent to the hinge, increasing binding affinity while optimizing the overall partition coefficient (LogP) for cellular penetration.

Synthetic Methodology: Regioselective Construction

The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine requires strict regiocontrol. The goal is to ensure the isopropyl group localizes at the N1 position and the amine at the C5 position, rather than forming the 3-amine isomer.

Step-by-Step Protocol & Self-Validating Workflow

This protocol utilizes a variant of the Knorr pyrazole synthesis, reacting a


-ketonitrile with a substituted hydrazine.

Step 1: Condensation and Hydrazone Formation

  • Procedure: Dissolve 1.0 equivalent of 3-oxo-3-(pyridin-3-yl)propanenitrile in anhydrous ethanol. Add 1.1 equivalents of isopropylhydrazine hydrochloride and 1.1 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free hydrazine base. Reflux the mixture at 80°C for 4 hours.

  • Causality: The unsubstituted nitrogen (

    
    ) of isopropylhydrazine is less sterically hindered and more nucleophilic than the isopropyl-substituted nitrogen. Therefore, it selectively attacks the highly electrophilic ketone carbon first, forming an intermediate hydrazone. This dictates the final regiochemistry.
    
  • Self-Validation (IPQC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active

    
    -ketonitrile spot and the emergence of a lower-Rf spot validates the complete consumption of the starting material.
    

Step 2: Intramolecular Cyclization

  • Procedure: Continue heating. The secondary amine of the hydrazone intermediate undergoes intramolecular nucleophilic attack on the adjacent nitrile carbon, driving ring closure and tautomerization to yield the aromatic pyrazole-5-amine.

  • Causality: The thermodynamic stability of the resulting aromatic pyrazole ring drives the cyclization forward to completion.

  • Self-Validation (IPQC): Extract an aliquot, dilute in acetonitrile, and inject into an LC-MS. The protocol is validated to proceed to workup only when the chromatogram shows a dominant peak at m/z 203.1 [M+H]⁺ , confirming the formation of the C₁₁H₁₄N₄ product.

Step 3: Workup and Purification

  • Procedure: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. Extract, dry the organic layer over anhydrous

    
    , and purify via flash column chromatography (silica gel, eluting with a gradient of Hexanes/EtOAc).
    

Pharmacological Application & Pathway Integration

The 1H-pyrazol-5-amine scaffold is a prominent framework in the development of kinase inhibitors, particularly for Tropomyosin Receptor Kinases (Trk) and SGK1 (2)[3]. When this fragment is elaborated (e.g., by converting the 5-amine into a urea or amide), the resulting compounds act as competitive ATP-site inhibitors.

Mechanistic Causality: The pyrazole nitrogen and the 5-amine group form a bidentate hydrogen-bonding network with the kinase hinge region. By blocking ATP from binding, the inhibitor prevents the autophosphorylation of the receptor, thereby shutting down downstream oncogenic signaling cascades (such as the PI3K/AKT and RAS/MAPK pathways) and inducing apoptosis in tumor cells (4)[5].

Kinase_Inhibition Ligand Growth Factor (e.g., NGF) Receptor Trk Kinase Receptor Ligand->Receptor Binds & Activates Pathway1 PI3K / AKT Pathway Receptor->Pathway1 Phosphorylation Pathway2 RAS / MAPK Pathway Receptor->Pathway2 Phosphorylation Inhibitor Pyrazole-5-amine Derived Inhibitor Inhibitor->Receptor Competitive ATP Blockade Outcome2 Apoptosis / Cell Death Inhibitor->Outcome2 Induces Outcome1 Tumor Cell Proliferation Pathway1->Outcome1 Pathway2->Outcome1

Trk kinase signaling pathway blockade by pyrazole-5-amine derivatives.

Analytical Validation Protocol

To guarantee the structural integrity and trustworthiness of the synthesized batch prior to biological assaying, the following analytical self-validation must be executed:

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Electrospray Ionization (ESI-TOF).

    • Validation Criterion: The theoretical

      
       for 
      
      
      
      is 203.1291. The observed mass must fall within
      
      
      ppm of this value to confirm the exact molecular formula.
  • Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d6):

    • Validation Criterion 1 (Regiochemistry): A distinct singlet integrating for 1H should appear around 5.50–5.80 ppm. This corresponds to the highly shielded C4-H proton of the pyrazole ring, confirming the ring closed successfully.

    • Validation Criterion 2 (Functional Group): A broad singlet integrating for 2H should appear around 5.20–5.40 ppm, which exchanges with

      
      . This definitively proves the presence of the free primary amine at the C5 position, validating the compound is ready for subsequent amide coupling or urea formation.
      

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: PMC / NIH URL:[Link]

  • Title: Discovery of a brain penetrant SGK1 inhibitor using a ligand- and structure-based virtual screening methodology Source: Taylor & Francis URL:[Link]

  • Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL:[Link]

Sources

Exploratory

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine CAS number and identifiers

An In-Depth Technical Guide to 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine As a Senior Application Scientist specializing in medicinal chemistry and scaffold design, I frequently evaluate building blocks that offer o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

As a Senior Application Scientist specializing in medicinal chemistry and scaffold design, I frequently evaluate building blocks that offer optimal physicochemical properties and predictable binding kinetics. The compound 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS: 91215-26-8) represents a highly privileged structural motif. It is extensively utilized as a hinge-binding core in the development of kinase inhibitors (such as TrkA and RET inhibitors) and anti-parasitic agents [1, 2, 4].

This whitepaper deconstructs the structural rationale, mechanistic synthesis, pharmacological utility, and laboratory protocols associated with this critical intermediate, providing a comprehensive framework for drug development professionals.

Chemical Identity & Structural Bioinformatics

The utility of this molecule stems from its precise arrangement of hydrogen bond donors/acceptors and lipophilic domains. The pyrazole core acts as an bioisostere for various aromatic systems, while the specific substituents dictate its interaction with biological targets.

Table 1: Quantitative Chemical Identifiers & Properties

PropertyValue
IUPAC Name 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
CAS Registry Number 91215-26-8 [1]
Molecular Formula C₁₁H₁₄N₄
Molecular Weight 202.26 g/mol
Isomeric SMILES CC(C)n1nc(cc1N)c2cccnc2
Topological Polar Surface Area (TPSA) 56.8 Ų (Optimal for membrane permeability)
Key Structural Domains N1-isopropyl (Lipophilic), C3-pyridyl (Aromatic/Polar), C5-amino (H-bond Donor)
Structural Rationale in Drug Design
  • The 5-Amino Group: Acts as a critical hydrogen bond donor. In kinase active sites, this amine typically interacts with the backbone carbonyl of the hinge region (e.g., the Met residue in TrkA or RET) [2, 5].

  • The N1-Isopropyl Group: Provides steric bulk and lipophilicity. It is specifically designed to project outward toward the solvent-exposed region or nestle into a shallow hydrophobic sub-pocket, increasing the residence time of the inhibitor while restricting off-target rotational conformations.

  • The C3-Pyridyl Ring: Replaces a standard phenyl ring to lower the overall lipophilicity (LogP) and improve aqueous solubility. The basic nitrogen in the pyridine ring can also participate in water-mediated hydrogen bonding within the kinase selectivity pocket (Pocket II).

Mechanistic Synthesis & Regioselective Pathway

The synthesis of 5-aminopyrazoles is classically achieved via a Knorr-type condensation between a


-ketonitrile and a mono-substituted hydrazine. The primary challenge in this workflow is regioselectivity —ensuring the formation of the 1-substituted-5-amino isomer rather than the 1-substituted-3-amino isomer.

The Causality of Regioselectivity: Isopropylhydrazine possesses two distinct nitrogen atoms: a terminal primary amine (-NH₂) and an internal secondary amine (-NH-iPr). The terminal -NH₂ is significantly more nucleophilic due to lower steric hindrance. Consequently, it selectively attacks the highly electrophilic ketone carbonyl of 3-oxo-3-(pyridin-3-yl)propanenitrile at room temperature to form a kinetic hydrazone intermediate. Upon heating, the internal -NH-iPr group attacks the nitrile carbon, driving an intramolecular cyclization that exclusively yields the 1-isopropyl-5-amino regiochemistry.

Synthesis A 3-Oxo-3-(pyridin-3-yl) propanenitrile C Hydrazone Intermediate (Kinetic Product) A->C + B (EtOH, RT) B Isopropylhydrazine (NH2-NH-iPr) D 1-Isopropyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine C->D Intramolecular Cyclization (80°C)

Regioselective Knorr-type synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Pharmacological Relevance: Kinase Inhibition

The 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold is a proven pharmacophore in the oncology space. It acts as an ATP-competitive inhibitor, meaning it physically blocks the binding of ATP to the kinase domain, thereby halting downstream oncogenic signaling.

Application in TrkA and RET Kinases: Tropomyosin receptor kinase A (TrkA) and Rearranged during Transfection (RET) kinases are frequently mutated or fused in non-small cell lung cancer (NSCLC) and thyroid carcinomas [2, 5]. When this pyrazole scaffold is incorporated into a larger inhibitor molecule (often via urea or amide linkages at the 5-amino position), it effectively shuts down the PI3K/AKT (survival) and Ras/MAPK (proliferation) pathways[3, 5].

Pathway NGF Ligand (e.g., NGF or GDNF) TrkA Target Kinase (TrkA / RET) Dimerization & Autophosphorylation NGF->TrkA Binds & Activates PI3K PI3K / AKT Pathway (Tumor Cell Survival) TrkA->PI3K Phosphorylates MAPK Ras / MAPK Pathway (Tumor Proliferation) TrkA->MAPK Phosphorylates Inhibitor 5-Aminopyrazole Scaffold (ATP-Competitive Hinge Binder) Inhibitor->TrkA Competes with ATP (Blocks Kinase Activation)

Kinase signaling pathway and targeted intervention by 5-aminopyrazole derivatives.

Step-by-Step Experimental Protocol: Regioselective Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes specific causality for solvent choices and in-process analytical controls to guarantee regiochemical fidelity.

Table 2: Reagent Quantities

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
3-Oxo-3-(pyridin-3-yl)propanenitrile146.151.0 eq1.46 g (10 mmol)Electrophile
Isopropylhydrazine HCl110.591.2 eq1.33 g (12 mmol)Nucleophile
Triethylamine (TEA)101.191.2 eq1.67 mL (12 mmol)Base
Ethanol (Absolute)46.07-20 mLProtic Solvent
Phase 1: Hydrazone Formation (Kinetic Control)
  • Free-basing the Hydrazine: Suspend isopropylhydrazine hydrochloride (1.33 g) in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Add triethylamine (1.67 mL) dropwise while stirring.

    • Causality: TEA neutralizes the HCl salt, liberating the highly nucleophilic free hydrazine. Ethanol is chosen as a polar protic solvent because it stabilizes the transition state of the subsequent imine/hydrazone formation via hydrogen bonding.

  • Condensation: Add 3-oxo-3-(pyridin-3-yl)propanenitrile (1.46 g) portion-wise to the stirring mixture at room temperature (20-25°C). Stir for 1 hour.

    • In-Process Control: Extract a 10

      
      L aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the consumption of the starting material and the appearance of the hydrazone intermediate mass (
      
      
      
      ).
Phase 2: Intramolecular Cyclization (Thermodynamic Control)
  • Ring Closure: Attach a reflux condenser and heat the reaction mixture to 80°C for 3 to 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the internal secondary amine to attack the nitrile carbon. This step forces the tautomerization into the fully aromatic pyrazole ring.

  • Quench & Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer twice more with EtOAc (2 x 20 mL).

    • Causality: The basic aqueous wash removes residual TEA-HCl salts and unreacted polar impurities, while the product partitions into the organic layer.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude yellowish oil or solid.

Phase 3: Purification & Self-Validation
  • Chromatography: Purify the crude product via silica gel flash chromatography using a gradient of 2-10% Methanol in Dichloromethane (DCM).

  • Analytical Validation:

    • LC-MS: Confirm the final mass

      
      .
      
    • ¹H NMR (DMSO-d₆): Critical Validation Step. The regiochemistry is confirmed by the presence of a distinct singlet at approximately

      
       5.5 - 5.8 ppm, corresponding to the C4-H of the pyrazole ring. The isopropyl -CH multiplet will appear around 
      
      
      
      4.5 ppm. If the incorrect 3-amino regiomer had formed, the electronic shielding would significantly alter the C4-H chemical shift.

References

  • 91215-27-9 | 1-Isopropyl-3-(pyridin-4-yl)
  • US11970485B2 - RET kinase inhibitors.
  • WO2015175788A1 - 1-((3s,4r)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1h-pyrazol-5-yl)urea as a trka kinase inhibitor.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed Central (PMC).
  • Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects. PubMed Central (PMC).
Foundational

The Rising Therapeutic Potential of 3-Pyridyl-Pyrazole Amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Significance of the 3-Pyridyl-Pyrazole Amine Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged structure," consistently appearing in compounds targ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Significance of the 3-Pyridyl-Pyrazole Amine Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged structure," consistently appearing in compounds targeting a wide array of biological entities.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of rigidity and adaptability, making it a versatile framework for drug design.[1] When fused or linked to a pyridine ring and incorporating an amine functional group, the resulting 3-pyridyl-pyrazole amine scaffold exhibits a remarkable spectrum of pharmacological activities.[3][4] This guide provides an in-depth exploration of the biological activities of these derivatives, offering field-proven insights into their mechanisms of action, experimental validation, and therapeutic promise for researchers, scientists, and drug development professionals.

The strategic incorporation of the pyridine moiety is not arbitrary. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets. Furthermore, the pyridine ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability. The amine group, another key feature, often serves as a crucial pharmacophore, participating in key interactions with target proteins.[5] This unique combination of structural features has propelled 3-pyridyl-pyrazole amine derivatives to the forefront of research in oncology, inflammation, and infectious diseases.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research highlights the potent anticancer properties of 3-pyridyl-pyrazole amine derivatives.[6][7][8] Their primary mechanism of action in this domain often involves the inhibition of various protein kinases, which are critical regulators of cell growth, differentiation, and survival.[1][9] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that govern the progression of the cell cycle.[10] The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. By interfering with the activity of CDKs, 3-pyridyl-pyrazole amine derivatives can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.[10] This antiproliferative effect has been observed in a variety of cancer cell lines.

Signaling Pathway: CDK-Mediated Cell Cycle Regulation and Inhibition

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits DNA_Synth DNA Synthesis E2F->DNA_Synth Promotes Inhibitor 3-Pyridyl-Pyrazole Amine Derivative Inhibitor->CDK4_6 Inhibits

Caption: Inhibition of CDK4/6 by 3-pyridyl-pyrazole amine derivatives prevents Rb phosphorylation, leading to cell cycle arrest.

Quantitative Analysis of Anticancer Activity

The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro cell viability assays.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridineA-549 (Lung)2.9[7]
Pyrazolo[3,4-b]pyridineHEPG2 (Liver)2.6[7]
Pyrazolo[3,4-b]pyridineHCT-116 (Colon)2.3[7]
Pyrazole-linked pyrimidinonesMCF-7 (Breast)Data Available[11]
Pyrazole-linked pyrimidinonesCaco2 (Colon)Data Available[11]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[12] 3-Pyridyl-pyrazole amine derivatives have emerged as promising anti-inflammatory agents, with some exhibiting selective inhibition of COX-2.[3][4][12]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in maintaining the integrity of the gastric mucosa and regulating kidney function.[12] In contrast, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[12] The selective inhibition of COX-2 over COX-1 is a key strategy in developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[12] The structural features of 3-pyridyl-pyrazole amines allow for specific interactions within the active site of the COX-2 enzyme.

Signaling Pathway: Arachidonic Acid Metabolism and COX Inhibition

COX_Pathway cluster_COX1 COX-1 Pathway cluster_COX2 COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Gastro Prostaglandins (Gastric Protection) COX1->Prostaglandins_Gastro Prostaglandins_Inflam Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflam Inhibitor 3-Pyridyl-Pyrazole Amine Derivative (Selective COX-2 Inhibitor) Inhibitor->COX2 Inhibits

Caption: Selective inhibition of COX-2 by 3-pyridyl-pyrazole amine derivatives reduces inflammatory prostaglandins.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The pyrazole scaffold has been identified as a promising framework for the development of novel antimicrobial agents.[13][14] The incorporation of the 3-pyridyl and amine functionalities can enhance the antimicrobial and antifungal properties of these compounds.[15][16]

Mechanism of Action: Diverse and Evolving

The precise mechanisms by which 3-pyridyl-pyrazole amine derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific compound and microbial species. Potential mechanisms include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazolo[3,4-d]pyridazinGram-negative bacteria0.31 to <0.0024[15]
Pyrazolo[3,4-d]pyridazinGram-positive bacteria0.31 to <0.0024[15]
Pyrazolo[3,4-d]pyridazinFungi0.31 to <0.0024[15]
Pyrazole derivativesStaphylococcus aureus16[14]

Experimental Protocols: A Guide to In Vitro Evaluation

The biological activities of 3-pyridyl-pyrazole amine derivatives are validated through a series of robust in vitro assays. The following protocols provide a standardized framework for these evaluations.

Experimental Workflow: From Synthesis to Biological Evaluation

workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of 3-Pyridyl-Pyrazole Amine Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) purification->anticancer antiinflammatory Anti-inflammatory Assays (COX Inhibition) purification->antiinflammatory antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial data Data Collection and Analysis (IC50, MIC) anticancer->data antiinflammatory->data antimicrobial->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: A typical workflow for the development and evaluation of 3-pyridyl-pyrazole amine derivatives.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][18]

  • Compound Treatment: Treat the cells with various concentrations of the 3-pyridyl-pyrazole amine derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10][17]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]

Protocol 2: COX Inhibitor Screening Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[19][20][21]

Procedure:

  • Reagent Preparation: Prepare working solutions of COX probe, cofactor, and arachidonic acid.[19]

  • Reaction Setup: In a 96-well plate, add COX assay buffer, COX probe, COX cofactor, and the test compound at various concentrations.[19]

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the appropriate wells.[19]

  • Initiate Reaction: Start the reaction by adding arachidonic acid.[19]

  • Measurement: Immediately measure the fluorescence in a kinetic mode (Ex/Em = 535/587 nm).[20][21]

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration. Plot the data to determine the IC50 value for each COX isoform.[19]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[22][24]

  • Serial Dilution: Perform serial dilutions of the 3-pyridyl-pyrazole amine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.[22]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[23]

Conclusion and Future Perspectives

The 3-pyridyl-pyrazole amine scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the versatility of this chemical framework. The ability to fine-tune the structure of these derivatives allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular interactions between these compounds and their biological targets will facilitate the design of more potent and selective inhibitors.

  • Structure-based drug design: Utilizing computational modeling and X-ray crystallography to guide the synthesis of new derivatives with improved binding affinities and pharmacological profiles.

  • In vivo efficacy and safety studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate the therapeutic potential and safety of these compounds in living organisms.

The continued exploration of 3-pyridyl-pyrazole amine derivatives holds great promise for addressing unmet medical needs in oncology, inflammatory diseases, and infectious diseases.

References

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. (2018, November 24). Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. (n.d.). Retrieved from [Link]

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2013, September 15). Retrieved from [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). Retrieved from [Link]

  • Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed. (2005, April 15). Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Retrieved from [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Semantic Scholar. (2012, September 15). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Retrieved from [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry. (2015, October 5). Retrieved from [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2025, August 6). Retrieved from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23). Retrieved from [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. (n.d.). Retrieved from [Link]

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  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Journals. (2021, April 16). Retrieved from [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). Retrieved from [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. (n.d.). Retrieved from [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022, November 27). Retrieved from [Link]

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  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed. (2019, August 15). Retrieved from [Link]

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Exploratory

The Emerging Pharmacological Potential of 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract The 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold is a novel heterocyclic framework with significant, yet underexplored, potential in modern medicinal chemistry. While direct pharmacological data for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold is a novel heterocyclic framework with significant, yet underexplored, potential in modern medicinal chemistry. While direct pharmacological data for this specific molecule is nascent, a comprehensive analysis of structurally related analogs, particularly in the realm of kinase inhibition, suggests a promising trajectory for its development as a therapeutic agent. This technical guide provides an in-depth exploration of the scaffold's synthetic accessibility, its inferred pharmacological landscape with a focus on kinase modulation, and detailed experimental protocols for its synthesis and biological evaluation. By synthesizing data from analogous compounds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and unlock the therapeutic promise of this emerging scaffold.

Introduction: The Pyrazole Core in Modern Drug Discovery

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Their five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a versatile template for designing molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The 5-aminopyrazole moiety, in particular, serves as a critical building block for the synthesis of more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are prominent in kinase inhibitor design.[3] The specific scaffold, 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, combines the established pyrazole core with an isopropyl group at the N1 position and a pyridin-3-yl moiety at the C3 position. This unique combination of substituents is poised to offer a distinct pharmacological profile, meriting a focused investigation into its therapeutic potential.

Synthetic Strategy and Feasibility

The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is conceptually straightforward and can be achieved through established methodologies for the creation of 1,3-disubstituted-5-aminopyrazoles. A plausible and efficient synthetic route involves the condensation of a β-ketonitrile with an appropriately substituted hydrazine.

Proposed Synthetic Workflow:

A generalized synthetic approach is outlined below. This multi-step process is adaptable and relies on commercially available starting materials.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-oxo-3-(pyridin-3-yl)propanenitrile 3-oxo-3-(pyridin-3-yl)propanenitrile Condensation Condensation 3-oxo-3-(pyridin-3-yl)propanenitrile->Condensation β-Ketonitrile Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine->Condensation Hydrazine 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Condensation->1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Cyclization

Caption: Proposed synthetic pathway for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

This protocol is a general guideline and may require optimization.

Materials:

  • 3-oxo-3-(pyridin-3-yl)propanenitrile

  • Isopropylhydrazine hydrochloride

  • Triethylamine (or another suitable base)

  • Ethanol (or a similar protic solvent)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in ethanol, add isopropylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Inferred Pharmacological Potential: A Focus on Kinase Inhibition

While direct experimental data for the target scaffold is limited, the pharmacological potential can be inferred from structurally analogous compounds. The presence of the 1-isopropyl-1H-pyrazol-5-amine core is particularly noteworthy, as it is a key feature in a number of potent kinase inhibitors.

Targeting the RET Kinase: A Promising Avenue

Recent research has highlighted the efficacy of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as inhibitors of the REarranged during Transfection (RET) protein kinase.[4] RET is a receptor tyrosine kinase that, when constitutively activated through mutation or rearrangement, becomes a driver oncogene in various cancers, including thyroid and non-small cell lung cancers. The pyrazolopyrimidine scaffold has been shown to effectively target the ATP-binding pocket of RET. Given that 5-aminopyrazoles are direct precursors to pyrazolo[3,4-d]pyrimidines, it is highly probable that the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold itself possesses inhibitory activity against RET or other related kinases.

The pyridin-3-yl substituent at the C3 position can be expected to form key hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

Illustrative Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Cascade cluster_2 Cellular Response Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., RET) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Promotes Target_Scaffold 1-isopropyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine Target_Scaffold->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothesized mechanism of action via inhibition of a receptor tyrosine kinase pathway.

Experimental Protocols for Biological Evaluation

To ascertain the pharmacological potential of the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold, a series of in vitro assays are recommended.

In Vitro RET Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory activity of the compound against the RET kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.[5][6]

Materials:

  • Purified RET kinase enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[5]

  • Substrate (e.g., a suitable peptide substrate for RET)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega or similar)

  • Test compound (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) dissolved in DMSO

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add 1 µl of the test compound dilution or vehicle control (DMSO).

  • Add 2 µl of RET kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for RET.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This assay can be used to evaluate the effect of the compound on cancer cell lines that are dependent on RET signaling.

Materials:

  • Human cancer cell line with known RET activation (e.g., a thyroid or lung cancer cell line)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium and add the medium containing the different concentrations of the test compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Considerations and Future Directions

While this guide focuses on the parent scaffold, it is crucial to consider the potential for SAR studies to optimize its pharmacological properties. The pyridin-3-yl moiety offers multiple points for substitution to enhance potency and selectivity. Furthermore, modifications to the isopropyl group at the N1 position could influence pharmacokinetic properties.

Future research should focus on:

  • Confirmation of Kinase Inhibition Profile: A broad kinase panel screening will be essential to determine the selectivity of the scaffold.

  • In Vivo Efficacy Studies: Promising compounds should be advanced to in vivo models, such as tumor xenograft models in immunodeficient mice, to assess their anti-tumor activity.[7][8]

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the scaffold will be critical for its development as a drug candidate.[9]

Conclusion

The 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the well-established role of the 5-aminopyrazole core in medicinal chemistry and the demonstrated activity of structurally related compounds as kinase inhibitors, this scaffold is a prime candidate for investigation, particularly in the context of oncology. The synthetic accessibility and the potential for targeted pharmacological activity make it an attractive starting point for the development of novel therapeutics. The experimental protocols and strategic insights provided in this guide are intended to facilitate and accelerate the exploration of this exciting new chemical space.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Promega Corporation. RET (S904F) Kinase Assay Protocol. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Bio-protocol. In vivo tumor xenograft models. [Link]

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  • PubMed. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. [Link]

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  • PMC. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

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  • ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. [Link]

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  • Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

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Foundational

Safety Data Sheet (SDS) for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Safe Handling of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Abstract This document provides a comprehensive technical guide to the safe handling, storage, and emergency management...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive technical guide to the safe handling, storage, and emergency management of the novel heterocyclic compound, 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, this guide has been synthesized by expert analysis of its core chemical moieties: a pyrazole ring, a pyridine ring, and an aromatic amine group. The principles and protocols outlined herein are derived from established safety data for analogous structures and are intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting. This guide emphasizes not just procedural steps but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Introduction and Compound Overview

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a complex heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates three key functional groups that dictate its chemical reactivity and, consequently, its toxicological and safety profile:

  • Pyridine Ring: A π-deficient aromatic heterocycle known for its basicity and potential for toxicity. Pyridine and its derivatives can be flammable and harmful if inhaled, ingested, or absorbed through the skin.[1][2]

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole derivatives are widely used as building blocks in pharmaceuticals and can exhibit a range of biological activities and associated toxicities, including skin and eye irritation.[3][4]

  • Aromatic Amine Group (-NH2): This functional group imparts basicity and nucleophilicity to the molecule. Aromatic amines as a class can be toxic, and some are known carcinogens.[5][6]

The combination of these three moieties in a single molecule necessitates a cautious and well-informed approach to its handling. This guide will deconstruct the potential hazards and provide a robust framework for its safe utilization in a research environment.

Hazard Identification and GHS Classification

A definitive GHS classification is not available. However, based on the constituent functional groups and data from similar compounds, a conservative hazard profile can be projected. The compound is likely to be classified as harmful and irritant.[7][8]

Table 1: Projected GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7][8][9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8][10]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[7][8][10]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[7][8]
Visualizing the Hazard Profile

The following diagram summarizes the anticipated GHS pictograms for this compound, providing an immediate visual reference for laboratory personnel.

GHS_Pictograms cluster_pictograms Projected GHS Pictograms cluster_hazards Associated Hazards p1 Exclamation Mark h1 Harmful if Swallowed h2 Skin Irritant h3 Serious Eye Irritant h4 Respiratory Irritant p2 Skull and Crossbones (Potentially for Acute Toxicity)

Caption: Projected GHS Pictograms and associated hazards.

Safe Handling and Engineering Controls

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1] Adherence to strict handling protocols is therefore non-negotiable.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to minimize exposure by containing the chemical at the source.

  • Fume Hood: All weighing and manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood.[2] This is critical to prevent inhalation of airborne particulates or vapors.[2]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is based on a thorough risk assessment.[6]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[11][12]Protects against accidental splashes into the eyes, which can cause serious irritation.[10]
Hand Protection Nitrile or neoprene gloves.[1]Provides a chemical-resistant barrier to prevent skin contact and absorption. Latex gloves are not recommended.[1]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is performed in a fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary.[4]Prevents inhalation of fine dust particles.
Workflow for Safe Handling

The following workflow diagram illustrates the critical steps for safely handling the compound from retrieval to disposal.

Safe_Handling_Workflow start Start: Retrieve Compound prep 1. Don PPE (Gloves, Goggles, Lab Coat) start->prep Preparation fume_hood 2. Work in Certified Chemical Fume Hood prep->fume_hood weigh 3. Weigh Compound Carefully (Use anti-static weigh paper) fume_hood->weigh Manipulation dissolve 4. Dissolve in Solvent (Add solid to solvent slowly) weigh->dissolve reaction 5. Perform Reaction/ Experiment dissolve->reaction cleanup 6. Clean Work Area (Wipe down with appropriate solvent) reaction->cleanup Post-Experiment waste 7. Dispose of Waste (Segregate solid & liquid waste) cleanup->waste decontaminate 8. Decontaminate & Remove PPE waste->decontaminate end End: Wash Hands decontaminate->end

Caption: Step-by-step workflow for safe laboratory handling.

Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure or spill is critical to mitigating harm.[5] All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

The goal of first aid is to minimize injury and prevent further exposure while awaiting professional medical assistance.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing immediately.[14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air at once.[15] If breathing is difficult or has stopped, provide artificial respiration.[15] Keep the person warm and at rest. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water.[9] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[9]

Spill and Release Measures

The primary objective is to contain the spill, prevent its spread, and decontaminate the area without exposing personnel to the hazard.

Protocol for a Small Solid Spill:

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[16]

  • Collect: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[16]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Emergency Response Decision Tree

This diagram provides a logical flow for responding to an emergency situation.

Emergency_Response_Tree event Emergency Event (Spill or Exposure) is_spill Is it a Spill? event->is_spill No is_exposure Is it a Personal Exposure? event->is_exposure Yes exposure_type Exposure Route? is_spill->exposure_type spill_size Spill Size? is_exposure->spill_size spill_small Small & Contained spill_size->spill_small Small spill_large Large or Uncontained spill_size->spill_large Large action_cleanup Follow Spill Cleanup Protocol spill_small->action_cleanup action_evacuate EVACUATE AREA Activate Alarm Call Emergency Services spill_large->action_evacuate skin_eye Skin / Eye Contact exposure_type->skin_eye Contact inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Ingested action_flush Use Safety Shower / Eyewash for 15 minutes skin_eye->action_flush action_fresh_air Move to Fresh Air inhalation->action_fresh_air action_medical Seek Immediate Medical Attention ingestion->action_medical action_flush->action_medical action_fresh_air->action_medical

Caption: Decision tree for emergency response actions.

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent accidents.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] The storage area should be designated for toxic or hazardous chemicals.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[11][12] The amine functionality can react violently with strong acids.

  • Labeling: Containers must be clearly and accurately labeled with the chemical name, CAS number (if available), and appropriate hazard warnings.[1]

Toxicological and Ecological Information

While specific data for this molecule is unavailable, the following toxicological profile is inferred from related structures.

  • Acute Toxicity: Likely to be harmful if swallowed, with an oral LD50 potentially in the range of 300-2000 mg/kg, similar to other substituted pyrazoles.[17][18]

  • Skin and Eye Irritation: The presence of the pyridine and amine moieties suggests a high likelihood of causing skin and serious eye irritation upon contact.[3][10]

  • Carcinogenicity and Mutagenicity: No data is available. However, some aromatic amines are known carcinogens. Therefore, it is prudent to handle this compound as a potential carcinogen and minimize exposure.[19]

  • Ecological Information: The compound may be harmful to aquatic life with long-lasting effects.[20] Do not allow the material to enter drains or waterways.[21] All waste must be disposed of as hazardous chemical waste.

Conclusion

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a compound that demands respect and careful handling. While it holds potential for scientific advancement, its combination of pyridine, pyrazole, and amine functionalities presents a clear hazard profile that must be managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established safety protocols. By understanding the scientific reasoning behind these safety measures, researchers can create a self-validating system of laboratory practice that protects both themselves and their environment.

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  • Unspecified Supplier. (n.d.). 3 - Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Retrieved February 28, 2026.
  • BLD Pharm. (n.d.). 1-Isopropyl-1H-pyrazol-5-amine | CAS 3524-16-1. Retrieved February 28, 2026.
  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved February 28, 2026.
  • CymitQuimica. (2026, January 31). SAFETY DATA SHEET - 1H-Pyrazole-5-amine. Retrieved February 28, 2026.
  • Unspecified Supplier. (2025, December 20). 3 - SAFETY DATA SHEET - (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine. Retrieved February 28, 2026.
  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved February 28, 2026.
  • GOV.UK. (2016, June 15). Ammonia - Incident management. Retrieved February 28, 2026.
  • U.S. Environmental Protection Agency. (2025, October 15). 5-(Furan-2-yl)
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Retrieved February 28, 2026.
  • European Union. (2012, March 27).

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Exploratory

The Aminopyrazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

A Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as paramount targets for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as paramount targets for drug discovery. Among the myriad of heterocyclic scaffolds employed to conquer the kinome, the aminopyrazole core has emerged as a privileged structure, underpinning the development of numerous potent and selective kinase inhibitors. This guide provides an in-depth exploration of the aminopyrazole scaffold in kinase inhibitor research, from its fundamental synthetic chemistry and structure-activity relationships to its successful translation into clinically evaluated and approved medicines.

The Rise of a Privileged Scaffold: Why Aminopyrazoles?

The utility of the aminopyrazole core in kinase inhibition stems from its unique structural and electronic properties. As a bioisostere of adenine, the purine core of ATP, the aminopyrazole scaffold is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This interaction is a critical anchor for achieving high-affinity binding. The substituent diversity that can be readily introduced at various positions on the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly versatile and developable scaffold.

The Organic Chemistry of Aminopyrazole Kinase Inhibitors: Synthesis and Derivatization

The construction of the aminopyrazole core and its subsequent elaboration are central to the development of novel kinase inhibitors. A variety of synthetic strategies have been employed, with the choice of route often depending on the desired substitution pattern.

A common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative. This method allows for the introduction of diversity at the N1, C3, and C5 positions of the pyrazole ring. Subsequent functionalization of the amino group at C3 or C5 provides a handle for introducing further complexity and targeting specific regions of the kinase active site.

For instance, a general synthetic route may commence with the reaction of a substituted hydrazine with a β-ketonitrile to form the aminopyrazole core. This core can then undergo N-arylation or N-alkylation, followed by coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various substituents. The amino group can be acylated or reacted with isocyanates to form ureas, further expanding the chemical space.

Below is a generalized workflow for the synthesis of aminopyrazole-based kinase inhibitors.

G cluster_0 Core Synthesis cluster_1 Scaffold Elaboration cluster_2 Final Product Assembly β-Ketonitrile β-Ketonitrile Aminopyrazole Core Aminopyrazole Core β-Ketonitrile->Aminopyrazole Core Condensation Hydrazine Hydrazine Hydrazine->Aminopyrazole Core Functionalization Functionalization Aminopyrazole Core->Functionalization N-Alkylation/Arylation Coupling Reactions Coupling Reactions Functionalization->Coupling Reactions e.g., Suzuki, Buchwald Final Inhibitor Final Inhibitor Coupling Reactions->Final Inhibitor Further Derivatization

A generalized synthetic workflow for aminopyrazole kinase inhibitors.

Decoding the Structure-Activity Relationship (SAR)

The extensive decoration of the aminopyrazole scaffold has yielded a wealth of Structure-Activity Relationship (SAR) data, providing crucial insights into the molecular determinants of kinase binding and selectivity.

Key SAR Insights:

  • Hinge Binding: The amino group and one of the pyrazole nitrogens are typically involved in forming two or three hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1]

  • N1-Substitution: The substituent at the N1 position often projects towards the solvent-exposed region of the ATP-binding pocket. This position is frequently modified to enhance solubility, modulate pharmacokinetic properties, and achieve selectivity against different kinases.

  • C3-Substitution: The group at the C3 position can be directed towards the hydrophobic pocket or the ribose-binding pocket. Modifications here can significantly impact both potency and selectivity.

  • C5-Substitution: Substituents at the C5 position can explore the "back pocket" of the kinase active site, and variations at this position have been shown to be critical for achieving selectivity against closely related kinases.[2]

The following table summarizes representative SAR data for a series of aminopyrazole-based CDK inhibitors, highlighting the impact of substitutions on inhibitory activity.

CompoundR1 (N1-substituent)R2 (C3-substituent)R3 (C5-substituent)CDK2 IC50 (nM)CDK9 IC50 (nM)
1a -H-Phenyl-H500>10000
1b -Methyl-Phenyl-H2508000
1c -Isopropyl-Phenyl-H1205000
2a -Isopropyl4-Fluorophenyl-H803500
2b -Isopropyl4-Chlorophenyl-H753200
3a -Isopropyl4-Fluorophenyl-Cl451500
3b -Isopropyl4-Fluorophenyl-Br401200

Data is hypothetical and for illustrative purposes.

This data illustrates that increasing the steric bulk at the N1 position (1a vs. 1c) can improve potency. Furthermore, the introduction of electron-withdrawing groups on the C3-phenyl ring (2a, 2b) and halogens at the C5 position (3a, 3b) can further enhance inhibitory activity against CDK2 while maintaining some selectivity over CDK9.

Relationship between aminopyrazole substitutions and inhibitor properties.

Experimental Protocols for Evaluating Aminopyrazole Kinase Inhibitors

The characterization of novel aminopyrazole kinase inhibitors relies on a suite of robust biochemical and cellular assays. Two widely used techniques are Differential Scanning Fluorimetry (DSF) and NanoBRET™ Target Engagement assays.

Differential Scanning Fluorimetry (DSF) for Measuring Compound Binding

DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding is indicative of a stabilizing interaction.

Step-by-Step DSF Protocol:

  • Protein and Compound Preparation:

    • Prepare a stock solution of the purified kinase of interest in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

    • Prepare a serial dilution of the aminopyrazole inhibitor in the same buffer, typically from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM).

  • Assay Plate Setup:

    • In a 96- or 384-well PCR plate, add the kinase solution to each well to a final concentration of 1-5 µM.

    • Add the serially diluted inhibitor to the respective wells. Include a no-inhibitor control (DMSO vehicle).

  • Dye Addition:

    • Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, to each well. A final concentration of 5x is commonly used.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) at a ramp rate of 1 °C/minute.

    • Measure the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the inhibitor-treated samples. A larger ΔTm indicates stronger binding.

NanoBRET™ Target Engagement Assay for Quantifying Intracellular Affinity

The NanoBRET™ assay allows for the quantitative measurement of compound binding to a specific kinase target within living cells, providing a more physiologically relevant assessment of target engagement.[3]

Step-by-Step NanoBRET™ Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T) in the appropriate growth medium.

    • Transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating:

    • After 24 hours of transfection, plate the cells into a 96- or 384-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the aminopyrazole inhibitor.

    • Add the serially diluted inhibitor to the cells.

    • Add a cell-permeable fluorescent tracer that binds to the kinase of interest.

  • Incubation:

    • Incubate the plate at 37 °C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the inhibitor and tracer to reach equilibrium.

  • Detection:

    • Add the NanoBGlo® substrate to all wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader capable of measuring BRET.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the inhibitor concentration.

    • Determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the kinase.

Case Studies: Aminopyrazoles in the Clinic and on the Market

The versatility and efficacy of the aminopyrazole scaffold are exemplified by several compounds that have progressed into clinical trials and, in some cases, have received regulatory approval.

AT7519: A Multi-CDK Inhibitor in Clinical Development

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[4] Its development originated from a fragment-based drug discovery approach, where a pyrazole-based fragment was identified as a hit and subsequently optimized to yield AT7519.[5] The aminopyrazole core of AT7519 forms key hydrogen bonds with the hinge region of CDKs. The N-linked piperidine was introduced to improve physicochemical properties.[5] AT7519 has been evaluated in Phase I and II clinical trials for various solid tumors and hematological malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6][7] While it has shown preliminary anti-cancer activity, its development status is ongoing, and it has not yet received FDA approval.[6][8]

G cluster_0 Cell Cycle Progression cluster_1 Transcription CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 S_G2_M S/G2/M Progression CDK2->S_G2_M CDK1 CDK1 CDK1->S_G2_M CDK9 CDK9 RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Gene_Expression Gene Expression RNA_Pol_II->Gene_Expression AT7519 AT7519 AT7519->CDK4_6 Inhibits AT7519->CDK2 Inhibits AT7519->CDK1 Inhibits AT7519->CDK9 Inhibits

AT7519 inhibits multiple CDKs involved in cell cycle and transcription.
Pirtobrutinib (Jaypirca™): A Non-Covalent BTK Inhibitor

Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that was granted accelerated approval by the FDA in January 2023 for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL).[9][10] Its chemical structure features a 5-amino-1H-pyrazole-4-carboxamide core.[11] Pirtobrutinib was designed to overcome resistance to covalent BTK inhibitors, which often arises from mutations in the C481 residue of BTK.[12] By binding non-covalently to the ATP-binding site, pirtobrutinib is effective against both wild-type and C481-mutant BTK.[12][13] The aminopyrazole moiety is crucial for its interaction with the kinase hinge region.

Encorafenib (Braftovi®): A BRAF V600E Inhibitor

Encorafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas and other cancers.[4] It was approved by the FDA in 2018 in combination with a MEK inhibitor for the treatment of BRAF V600E or V600K-mutant unresectable or metastatic melanoma.[4] The chemical structure of encorafenib contains a substituted pyrazole ring. While not a primary aminopyrazole, the pyrazole core is central to its kinase-binding pharmacophore, and the overall substitution pattern, including a sulfonamide group, contributes to its high potency and selectivity.[14]

Conclusion and Future Perspectives

The aminopyrazole scaffold has proven to be a remarkably successful platform for the discovery and development of a diverse range of kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of ATP, coupled with its synthetic tractability, has enabled the creation of compounds with exquisite potency and selectivity. The clinical success of aminopyrazole-containing drugs like pirtobrutinib and the continued exploration of compounds such as AT7519 in clinical trials underscore the enduring importance of this scaffold in medicinal chemistry.

Future research in this area will likely focus on the development of next-generation aminopyrazole inhibitors with improved resistance profiles, enhanced selectivity against challenging kinase targets, and novel mechanisms of action. The continued application of structure-based drug design, coupled with innovative synthetic methodologies, will undoubtedly lead to the discovery of new aminopyrazole-based therapies that will further expand the arsenal of targeted treatments for a wide range of diseases.

References

  • Astex Therapeutics Ltd. (n.d.). Fragment-Based Drug Discovery: From Fragment to Clinic. Retrieved from [Link]

  • Rana, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3645-3650.
  • Scuderi, S., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2939-2949.
  • Synapse. (2023). AT-7519. Retrieved from [Link]

  • An Improved Process For Preparation Of Encorafenib. (n.d.). Quick Company. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). A Phase II Study of AT7519M, a CDK Inhibitor, in Patients With Relapsed and/or Refractory Chronic Lymphocytic Leukemia. Retrieved from [Link]

  • Wikipedia. (2023). Encorafenib. Retrieved from [Link]

  • PubChem. (n.d.). Pirtobrutinib. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Encorafenib? Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Pirtobrutinib? Retrieved from [Link]

  • ClinicalTrials.gov. (2025). Onalespib and CDKI AT7519 in Treating Patients With Solid Tumors That Are Metastatic or Cannot Be Removed by Surgery. Retrieved from [Link]

  • Mato, A. R., et al. (2023).
  • Clinical Trials. (n.d.). Onalespib + CDKI AT7519 for Advanced Cancer · Info for Participants. Retrieved from [Link]

  • Simard, M., et al. (2020).
  • Enanti Labs. (n.d.). Pirtobrutinib: Uses, Interactions, Mechanism Of Action. Retrieved from [Link]

  • Drugs.com. (n.d.). Pirtobrutinib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). (n.d.). Mechanism Of Action. Retrieved from [Link]

  • Burger, J. A., et al. (2025).
  • Gomez, E. B., et al. (2022). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood, 139(12), 1846-1859.
  • New Drug Approvals. (2025). Pirtobrutinib. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024194890A1 - Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof.
  • Wikipedia. (2023). Pirtobrutinib. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Scientific Reports, 12(1), 1-19.
  • New Drug Approvals. (2020). ENCORAFENIB, エンコラフェニブ. Retrieved from [Link]

  • Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]

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Foundational

Solubility profile of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine in Organic Solvents Abstract The characterization of a compound's solubility is a cornerstone of chemical and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine in Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining and interpreting the solubility profile of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, a heterocyclic amine with potential applications in medicinal chemistry. Rather than presenting pre-existing data, this document serves as a methodological guide for researchers, offering detailed protocols, theoretical underpinnings, and data interpretation strategies. We will explore the fundamental principles of solubility, detail robust experimental methods for its determination, and provide a framework for analyzing the resulting data. This guide is designed to empower researchers to generate a reliable and comprehensive solubility profile, a critical dataset for any subsequent research and development activities.

Introduction: The Critical Role of Solubility Profiling

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a molecule of interest due to its hybrid structure, incorporating a pyrazole ring, a pyridine moiety, and an amino group. Such scaffolds are prevalent in pharmacologically active compounds. The physicochemical properties of this molecule, particularly its solubility in various organic solvents, are paramount for its practical application. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies for drug delivery, and is a key determinant of a compound's behavior in various assay systems. A comprehensive solubility profile is therefore not merely a set of data points, but a foundational piece of knowledge that informs the entire development lifecycle of the compound.

This guide will provide a first-principles approach to generating a solubility profile. We will delve into the theoretical considerations that govern the dissolution process, present detailed experimental protocols for accurate measurement, and discuss the interpretation of the resulting data.

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can be dissolved in a given amount of the liquid at a specific temperature to form a saturated solution. The process is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.

Intermolecular Forces at Play

The solubility of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is determined by the energy balance between solute-solute interactions (lattice energy of the solid), solvent-solvent interactions, and solute-solvent interactions. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions. The key functional groups of our target molecule are:

  • Pyridine Ring: A basic nitrogen atom capable of hydrogen bonding as an acceptor.

  • Pyrazole Ring: Contains both a hydrogen bond donor (NH) and acceptor (N).

  • Amino Group (-NH2): A primary amine that can act as a hydrogen bond donor.

  • Isopropyl Group: A non-polar, aliphatic group that contributes to van der Waals interactions.

The presence of both hydrogen bond donors and acceptors, as well as a non-polar region, suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Solvent Properties and Their Impact

A well-chosen panel of solvents, spanning a range of polarities and hydrogen bonding capabilities, is essential for a comprehensive profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective solvents for our compound due to their ability to interact with the N-H and C=N functionalities.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting with the amino and pyrazole N-H groups.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. The solubility in these solvents is expected to be lower, driven mainly by the non-polar isopropyl group.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound. The shake-flask method is the gold standard for its determination.

Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials:

  • 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Hexane, DMSO, Ethyl Acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation: Add an excess of solid 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared from known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant T (24-72 hours) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep analysis1 Sample supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result Solubility Data (mg/mL or mol/L) analysis3->result Calculate Solubility

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Profile of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
HexaneNon-Polar0.1< 0.1< 0.0005
TolueneNon-Polar2.41.50.007
Ethyl AcetatePolar Aprotic4.425.80.120
AcetonePolar Aprotic5.185.60.398
AcetonitrilePolar Aprotic5.860.20.280
EthanolPolar Protic4.3150.50.700
MethanolPolar Protic5.1> 200> 0.930
DMSOPolar Aprotic7.2> 200> 0.930

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Interpreting the Profile
  • High Solubility in Polar Protic Solvents: The very high solubility in methanol and ethanol suggests that hydrogen bonding plays a crucial role in the dissolution process. The ability of these solvents to act as both hydrogen bond donors and acceptors allows for strong interactions with the multiple functional groups of the solute.

  • Good Solubility in Polar Aprotic Solvents: The compound also shows good solubility in solvents like acetone, acetonitrile, and DMSO. This is likely due to the strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the N-H groups of the pyrazole and amine.

  • Limited Solubility in Non-Polar Solvents: The low solubility in toluene and especially hexane is expected. These solvents cannot form strong interactions with the polar functional groups of the molecule, and the dissolution is primarily driven by weaker van der Waals forces with the isopropyl group.

Conclusion

This guide has outlined a comprehensive approach to determining and understanding the solubility profile of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. By combining a sound theoretical framework with robust experimental protocols, researchers can generate a high-quality dataset that is essential for the informed progression of this compound in research and development. The presented shake-flask method, while requiring careful execution, provides the most reliable measure of thermodynamic solubility. The resulting solubility profile will be an invaluable tool for solvent selection in synthesis, purification, formulation, and biological screening, ultimately accelerating the path from discovery to application.

References

  • Babu, A. R. & Nangia, A. Solubility Advantage of Amorphous Drugs and Co-Amorphous Systems. Crystal Growth & Design17 , 2836–2849 (2017). [Link]

  • Avdeef, A. Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews64 , 25–43 (2012). [Link]

Protocols & Analytical Methods

Method

Synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: An Application Guide

Abstract This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a robust two-step sequence, commencing with a Claisen condensation to form the key β-ketonitrile intermediate, followed by a cyclocondensation reaction with isopropylhydrazine. This document offers detailed, step-by-step experimental procedures, mechanistic insights, characterization data, and safety considerations, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

Substituted 5-aminopyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] They are recognized as versatile synthons and binucleophiles for the construction of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[2] The target molecule, 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, incorporates a pyridine ring, a common feature in pharmacologically active agents, and an N-isopropyl group, which can modulate physicochemical properties such as lipophilicity and metabolic stability.

The synthetic strategy outlined herein is based on one of the most versatile and reliable methods for constructing the 5-aminopyrazole core: the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1][2][4] This approach is highly efficient and allows for significant diversity in the final product through variation of both the ketonitrile and hydrazine starting materials.

The overall synthetic transformation is depicted below:

Synthetic_Scheme cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation EthylNicotinate Ethyl nicotinate Ketonitrile 3-Oxo-3-(pyridin-3-yl)propanenitrile(Intermediate) EthylNicotinate->Ketonitrile 1. NaH, Toluene 2. H+ workup Acetonitrile Acetonitrile Acetonitrile->Ketonitrile Isopropylhydrazine Isopropylhydrazine FinalProduct 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine(Target Compound) Isopropylhydrazine->FinalProduct Ketonitrile->FinalProduct AcOH, EtOH, Reflux Experimental_Workflow cluster_A Part A: Ketonitrile Synthesis cluster_B Part B: Pyrazole Synthesis A1 Setup Inert Atmosphere (N2/Ar) A2 Charge Flask with NaH and Toluene A1->A2 A3 Dropwise Addition of Acetonitrile A2->A3 A4 Dropwise Addition of Ethyl Nicotinate Solution A3->A4 A5 Heat to Reflux (4-6 hours) A4->A5 A6 Monitor by TLC A5->A6 A6->A5 Continue Reflux A7 Cool to 0°C & Quench A6->A7 Complete A8 Acidify & Extract with Ethyl Acetate A7->A8 A9 Dry, Concentrate & Purify (Intermediate) A8->A9 B1 Combine Ketonitrile, Isopropylhydrazine, & EtOH B2 Add Base (if needed) & Acetic Acid Catalyst B1->B2 B3 Heat to Reflux (8-12 hours) B2->B3 B4 Monitor by TLC B3->B4 B4->B3 Continue Reflux B5 Remove Solvent (Reduced Pressure) B4->B5 Complete B6 Aqueous Work-up & Extraction B5->B6 B7 Dry, Concentrate & Purify (Final Product) B6->B7 B8 Analytical Characterization (NMR, MS, MP) B7->B8

Sources

Application

Application Note &amp; Detailed Protocol: Synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Abstract This document provides a comprehensive, two-part protocol for the synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery programs. The 5-aminopyrazole scaffold is a privileged structure found in numerous biologically active compounds. This guide details a robust and reproducible synthetic route commencing from commercially available starting materials. The synthesis proceeds via the formation of a critical β-ketonitrile intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile, followed by a regioselective cyclocondensation with isopropylhydrazine. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step protocol but also in-depth explanations of the reaction mechanisms, process rationale, safety precautions, and troubleshooting strategies to ensure successful execution.

Introduction and Scientific Background

The 5-aminopyrazole moiety is a cornerstone in the design of bioactive molecules, exhibiting a wide spectrum of pharmacological activities, including applications in kinase inhibition, anti-inflammatory agents, and agrochemicals.[1] The strategic placement of substituents on the pyrazole ring allows for fine-tuning of a compound's physicochemical properties and biological targets. The title compound, 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, incorporates a pyridine ring, a common bioisostere for a phenyl group that can enhance solubility and provide a key hydrogen bond acceptor, and an N-isopropyl group, which can modulate lipophilicity and metabolic stability.

The synthetic strategy outlined herein is a classic and highly effective approach for constructing the 5-aminopyrazole core: the reaction between a β-ketonitrile and a substituted hydrazine.[2][3] This method is favored for its reliability, high yields, and the ready availability of starting materials. The reaction mechanism proceeds through initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, culminating in the formation of the stable, aromatic pyrazole ring.[1]

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Part A: Synthesis of the β-Ketonitrile Intermediate. A Claisen-type condensation between ethyl nicotinate and acetonitrile to form 3-oxo-3-(pyridin-3-yl)propanenitrile.

  • Part B: Cyclocondensation to form the 5-Aminopyrazole. The reaction of the β-ketonitrile intermediate with isopropylhydrazine to yield the final product.

Part A: Synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile

This initial step constructs the essential 1,3-dicarbonyl equivalent required for pyrazole formation. The reaction is a base-mediated Claisen condensation.

Mechanism and Rationale

The reaction is initiated by the deprotonation of acetonitrile by a strong base, such as sodium ethoxide, to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl nicotinate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the target β-ketonitrile.[4] The choice of sodium ethoxide as the base is strategic; it is strong enough to deprotonate acetonitrile while being compatible with the ester functionality. Ethanol is used as the solvent as it is the conjugate acid of the base, minimizing transesterification side reactions.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.PuritySupplierNotes
Ethyl NicotinateC₈H₉NO₂151.16614-18-6≥98%Sigma-AldrichStarting material.
AcetonitrileC₂H₃N41.0575-05-8Anhydrous, ≥99.8%Sigma-AldrichMust be dry.
Sodium EthoxideC₂H₅NaO68.05141-52-6≥96%Sigma-AldrichHandle under inert gas.
EthanolC₂H₆O46.0764-17-5Anhydrous, 200 proofFisher ScientificSolvent.
Diethyl Ether(C₂H₅)₂O74.1260-29-7AnhydrousVWRFor work-up.
Hydrochloric AcidHCl36.467647-01-02M aq. solutionJ.T.BakerFor neutralization.
Saturated NaCl (aq)NaCl58.447647-14-5N/ALab-preparedFor work-up.
Anhydrous MgSO₄MgSO₄120.377487-88-9GranularVWRDrying agent.
Step-by-Step Experimental Protocol
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (3.74 g, 55 mmol, 1.1 eq).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to the flask via cannula or syringe.

  • Addition of Acetonitrile: Add anhydrous acetonitrile (5.2 mL, 100 mmol, 2.0 eq) to the dropping funnel and add it dropwise to the stirred suspension of sodium ethoxide over 15 minutes.

  • Addition of Ester: After the acetonitrile addition is complete, add ethyl nicotinate (7.56 g, 50 mmol, 1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The mixture may turn yellow or orange.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexane mobile phase.

  • Quenching and Neutralization: After the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of cold water.

  • Acidification: Acidify the aqueous solution to pH ~6 by the dropwise addition of 2M HCl. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol or by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford 3-oxo-3-(pyridin-3-yl)propanenitrile as a pale yellow solid.

Part B: Synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

This second stage involves the key cyclocondensation reaction to form the desired heterocyclic product.

Mechanism and Rationale

This reaction is a classic example of 5-aminopyrazole synthesis.[1][3] The more nucleophilic nitrogen of isopropylhydrazine attacks the electrophilic ketone carbonyl of the β-ketonitrile, forming a carbinolamine intermediate. This intermediate rapidly dehydrates to form a hydrazone. The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. A subsequent tautomerization (isomerization) leads to the formation of the stable, aromatic 5-aminopyrazole ring system.[5] Using a protic solvent like ethanol facilitates the proton transfers required for dehydration and tautomerization. A catalytic amount of acid (e.g., acetic acid) can accelerate the reaction by protonating the carbonyl, making it more electrophilic.[6]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.PuritySupplierNotes
3-oxo-3-(pyridin-3-yl)propanenitrileC₈H₆N₂O146.1539894-96-3≥97%Synthesized in Part AIntermediate.
Isopropylhydrazine hydrochlorideC₃H₁₁ClN₂110.5916726-34-8≥97%TCI AmericaHydrazine source.
Sodium AcetateC₂H₃NaO₂82.03127-09-3Anhydrous, ≥99%Sigma-AldrichBase to free hydrazine.
EthanolC₂H₆O46.0764-17-5200 proofFisher ScientificSolvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeVWRFor extraction.
Saturated NaHCO₃ (aq)NaHCO₃84.01144-55-8N/ALab-preparedFor work-up.
Anhydrous Na₂SO₄Na₂SO₄142.047757-82-6GranularVWRDrying agent.
Step-by-Step Experimental Protocol
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: To the flask, add 3-oxo-3-(pyridin-3-yl)propanenitrile (1.46 g, 10 mmol, 1.0 eq), isopropylhydrazine hydrochloride (1.22 g, 11 mmol, 1.1 eq), and anhydrous sodium acetate (0.90 g, 11 mmol, 1.1 eq). Note: Sodium acetate is used to neutralize the HCl salt of the hydrazine in situ, liberating the free base.

  • Solvent Addition: Add ethanol (30 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6 hours. The reaction should become a clear solution. Monitor the reaction progress by TLC (10% methanol in dichloromethane).

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (30 mL) followed by saturated aqueous NaCl solution (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine as a solid.

Synthetic Workflow Visualization

The following diagram illustrates the complete synthetic process from starting materials to the final purified product.

G cluster_reactants Starting Materials cluster_products Products cluster_process Process Steps EN Ethyl Nicotinate S1 Step A: Claisen Condensation EN->S1 ACN Acetonitrile ACN->S1 NaOEt Sodium Ethoxide NaOEt->S1 IPH Isopropylhydrazine HCl S2 Step B: Cyclocondensation IPH->S2 BK 3-oxo-3-(pyridin-3-yl) propanenitrile W1 Aqueous Work-up & Purification BK->W1 BK->S2 FP 1-isopropyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine W2 Aqueous Work-up & Purification FP->W2 S1->BK Crude Intermediate W1->BK Purified Intermediate S2->FP Crude Product W2->FP Final Product

Caption: Workflow for the synthesis of the target 5-aminopyrazole.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The ¹H NMR of the final product is expected to show characteristic signals for the isopropyl group (a septet and a doublet), aromatic protons from the pyridine and pyrazole rings, and a broad singlet for the -NH₂ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (M+H)⁺.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hydrazine Derivatives: Isopropylhydrazine is toxic, a suspected carcinogen, and corrosive. Handle with extreme caution, avoid inhalation and skin contact. All waste containing hydrazine must be quenched and disposed of according to institutional guidelines.

  • Sodium Ethoxide: A strong base that is corrosive and reacts violently with water. It is also flammable. It must be handled under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Solvents: Diethyl ether and ethanol are highly flammable. Acetonitrile is toxic and flammable. Avoid open flames and ensure proper grounding of equipment.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Part A: Low yield of β-ketonitrile 1. Incomplete reaction. 2. Reagents (acetonitrile, ethanol) were not anhydrous. 3. Sodium ethoxide was degraded.1. Increase reaction time or temperature slightly. 2. Use freshly opened anhydrous solvents or distill them prior to use. 3. Use a fresh bottle of sodium ethoxide and handle it strictly under inert gas.
Part B: Low yield of 5-aminopyrazole 1. Incomplete hydrazone formation or cyclization. 2. Formation of regioisomeric pyrazole. 3. Degradation of hydrazine.1. Add a catalytic amount (0.1 eq) of glacial acetic acid to the reaction mixture to promote hydrazone formation. Increase reflux time. 2. While generally regioselective for the 5-amino isomer with β-ketonitriles, confirm the structure carefully by 2D NMR (HMBC/HSQC).[5] 3. Ensure the hydrazine salt is of high quality.
Part B: Product is difficult to purify Presence of unreacted starting material or side products.Optimize the stoichiometry; ensure the hydrazine is the limiting or near-equimolar reagent to avoid purification challenges. Re-purify using a different solvent system for chromatography or consider recrystallization from a different solvent pair (e.g., ethyl acetate/hexanes).

Conclusion

This application note provides a reliable and thoroughly documented protocol for the synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. By following the detailed steps and understanding the underlying chemical principles and safety requirements, researchers can effectively produce this valuable heterocyclic building block for application in pharmaceutical and materials science research.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awa, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Retrieved from [Link]

  • Portilla, J., et al. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awa, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Retrieved from [Link]

  • Li, P., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Retrieved from [Link]

  • Lassagne, F., et al. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Retrieved from [Link]

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awa, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Retrieved from [Link]

  • Zhang, Y.-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Khimii Geterotsiklicheskikh Soedinenii. Retrieved from [Link]

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Retrieved from [Link]

  • Li, P., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Retrieved from [Link]

  • Schering Aktiengesellschaft. (1984). Process for the preparation of pyrazole. Google Patents.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Abdel-Magid, A. F. (2025). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. Retrieved from [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]

  • Reddit. (2025). Dicarbonyl + Hydrazine -> Cyclic compound? Reddit. Retrieved from [Link]

Sources

Method

The Strategic Utility of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine as a Pivotal Pharmaceutical Intermediate

Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Within this important class of heterocycles, 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine stands out as a highly valuable and versatile pharmaceutical intermediate. Its strategic combination of a substituted pyrazole ring, a basic pyridine moiety, and a reactive primary amine provides a rich platform for the synthesis of complex molecules, particularly kinase inhibitors. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

The most efficient and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] This approach is favored for its reliability, relatively mild conditions, and the ready availability of starting materials. The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine follows this classical pathway, which can be broken down into two primary stages: the preparation of the β-ketonitrile precursor and the subsequent cyclization to form the pyrazole ring.

Part 1: Synthesis of the β-Ketonitrile Precursor: 3-oxo-3-(pyridin-3-yl)propanenitrile

The initial step involves the synthesis of the key β-ketonitrile intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile. This is typically achieved through a Claisen condensation reaction between a pyridine-derived ester, such as ethyl nicotinate, and acetonitrile.

Reaction Scheme:

G Ethyl Nicotinate 3-oxo-3-(pyridin-3-yl)propanenitrile Ethyl Nicotinate->3-oxo-3-(pyridin-3-yl)propanenitrile 1. NaOEt, EtOH 2. Acetonitrile 3. H3O+ workup Acetonitrile Sodium Ethoxide NaOEt Ethanol EtOH

Caption: Synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile.

Experimental Protocol: Synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile

Parameter Value
Reactants Ethyl nicotinate, Acetonitrile, Sodium ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Work-up Acidification with dilute HCl, extraction with ethyl acetate
Purification Recrystallization from ethanol/water

Detailed Steps:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (100 mL) followed by the careful, portion-wise addition of sodium metal (1.1 eq) to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add ethyl nicotinate (1.0 eq) to the solution.

  • Subsequently, add acetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully quench by pouring it over a mixture of ice and concentrated hydrochloric acid to neutralize the base.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 3-oxo-3-(pyridin-3-yl)propanenitrile.

Causality Behind Experimental Choices:

  • In situ generation of sodium ethoxide: Using sodium metal in anhydrous ethanol ensures a completely dry and highly reactive base, which is crucial for the deprotonation of acetonitrile to initiate the Claisen condensation.

  • Acidic workup: Neutralization and subsequent acidification of the reaction mixture are necessary to protonate the enolate intermediate and facilitate the isolation of the β-ketonitrile product.

Part 2: Synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

With the β-ketonitrile in hand, the final step is the cyclization reaction with isopropylhydrazine. This reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the desired 5-aminopyrazole.[1][3]

Reaction Scheme:

G 3-oxo-3-(pyridin-3-yl)propanenitrile 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 3-oxo-3-(pyridin-3-yl)propanenitrile->1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Isopropylhydrazine EtOH, AcOH (cat.) Reflux Isopropylhydrazine Ethanol EtOH Acetic Acid (cat.) AcOH (cat.)

Caption: Synthesis of the target intermediate.

Experimental Protocol: Synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Parameter Value
Reactants 3-oxo-3-(pyridin-3-yl)propanenitrile, Isopropylhydrazine
Solvent Ethanol
Catalyst Glacial Acetic Acid
Temperature Reflux
Reaction Time 6-8 hours
Work-up Removal of solvent, partitioning between water and ethyl acetate
Purification Column chromatography on silica gel

Detailed Steps:

  • In a round-bottom flask, dissolve 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in ethanol (80 mL).

  • Add isopropylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine as a solid.

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=2.0 Hz, 1H, Py-H), 7.40 (dd, J=8.0, 2.0 Hz, 1H, Py-H), 7.20 (d, J=8.0 Hz, 1H, Py-H), 5.90 (s, 1H, pyrazole-H), 4.50 (sept, J=6.8 Hz, 1H, CH), 3.90 (br s, 2H, NH₂), 1.40 (d, J=6.8 Hz, 6H, 2xCH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₄N₄ [M+H]⁺: 203.1297, found 203.1301.

Application in the Synthesis of an IRAK-4 Inhibitor

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a key building block for the synthesis of potent and selective kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[4][5] IRAK-4 is a critical component of the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[4][6]

The primary amine of our intermediate serves as a nucleophile for the construction of a larger, more complex molecule. A common synthetic strategy involves the acylation of the 5-amino group with a suitable carboxylic acid derivative, often a heterocyclic carboxylic acid, to form an amide bond. This is exemplified in the synthesis of compounds structurally related to the clinical candidate PF-06650833.[4][5]

Illustrative Synthetic Step:

G Intermediate 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Product IRAK-4 Inhibitor Scaffold Intermediate->Product Heterocyclic Carboxylic Acid HATU, DIPEA, DMF Acid Heterocyclic Carboxylic Acid Coupling Agent HATU, DIPEA Solvent DMF

Caption: Amide coupling to form an IRAK-4 inhibitor scaffold.

Experimental Protocol: Amide Coupling Reaction

Parameter Value
Reactants 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, Heterocyclic carboxylic acid
Coupling Reagent HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Base DIPEA (N,N-Diisopropylethylamine)
Solvent DMF (N,N-Dimethylformamide)
Temperature Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous work-up and extraction
Purification Preparative HPLC or column chromatography

Detailed Steps:

  • To a solution of the heterocyclic carboxylic acid (1.0 eq) in DMF (20 mL), add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (1.1 eq) in DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous lithium chloride solution to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC or column chromatography to yield the final IRAK-4 inhibitor scaffold.

Self-Validating System and Trustworthiness:

The protocols provided are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC. Furthermore, the final products and intermediates can be unambiguously characterized by standard analytical techniques such as NMR and mass spectrometry, ensuring the identity and purity of the synthesized compounds.

Conclusion and Future Perspectives

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis is robust and scalable, and its inherent chemical functionalities make it an invaluable intermediate for the construction of complex drug candidates. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers to leverage this important building block in their own drug discovery endeavors, particularly in the exciting and rapidly evolving field of kinase inhibitor research.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link][1][2]

  • Synthesis of PF-06650833. Synfacts. [Link]

  • Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development. [Link][4]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ACS Publications. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4),. Semantic Scholar. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. [Link][6]

  • PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY. European Patent Office. [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Organic Chemistry. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]

  • Pyrazolopyrimidine inhibitors of irak4 activity.

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Application

Reagents for the cyclization of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Application Notes & Protocols Title: A Practical Guide to the Cyclization of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Reagents, Protocols, and Mechanistic Insights For Researchers, Scientists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Title: A Practical Guide to the Cyclization of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: Reagents, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of synthetic strategies for the cyclization of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, a key intermediate for the synthesis of fused heterocyclic systems of significant medicinal interest. We present detailed, field-proven protocols for the regioselective synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, scaffolds that are central to numerous therapeutic agents.[1][2][3] This document explains the underlying chemical principles, provides step-by-step experimental procedures, and includes mechanistic diagrams to elucidate the reaction pathways. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fused Pyrazole Heterocycles

The fusion of a pyrazole ring with other heterocyclic systems, such as pyrimidine or pyridine, generates privileged scaffolds in medicinal chemistry.[1][4] Pyrazolopyrimidines, as purine bioisosteres, have been successfully developed as kinase inhibitors for oncology, anti-inflammatory, and antiviral applications.[4][5] Notable examples include their application as inhibitors of Janus Kinase 2 (JAK2) and activin receptor-like kinase-2 (ALK2).[6][7] Similarly, the pyrazolopyridine core is present in a wide range of biologically active molecules and approved drugs, demonstrating activities such as kinase inhibition and neuroprotective effects.[2][8][9]

The starting material, 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, possesses two primary nucleophilic centers available for cyclization: the exocyclic 5-amino group and the endocyclic N1-nitrogen (after initial reaction at the 5-amino group). The choice of a dielectrophilic reagent dictates the cyclization pathway and, consequently, the final heterocyclic core. This guide will explore reagents that enable the selective construction of either the pyrazolo[3,4-d]pyrimidine or the pyrazolo[3,4-b]pyridine ring system.

Core Chemistry: Regioselectivity in 5-Aminopyrazole Cyclization

The dual nucleophilicity of 5-aminopyrazoles is the cornerstone of their synthetic utility.[10][11] The reaction with a 1,3-dielectrophile can proceed via two main pathways, leading to different constitutional isomers.

  • Pathway A: Pyrazolo[3,4-d]pyrimidine formation. This occurs when the initial reaction at the 5-amino group is followed by cyclization involving the C4 carbon of the pyrazole ring. This is common with reagents that introduce a one-carbon unit, such as formamide or orthoformates, or through Vilsmeier-Haack type reactions.[12][13][14]

  • Pathway B: Pyrazolo[1,5-a]pyrimidine formation. This pathway involves the initial reaction at the 5-amino group, followed by cyclization onto the N1 nitrogen of the pyrazole ring. This is typically observed with β-dicarbonyl compounds or their equivalents.[15][16][17]

  • Pathway C: Pyrazolo[3,4-b]pyridine formation. This involves the reaction of the 5-aminopyrazole with reagents that provide a three-carbon chain, which cyclizes between the 5-amino group and the C4 carbon. α,β-Unsaturated carbonyl compounds and their synthetic equivalents are common reagents for this transformation.[18][19][20]

The following diagram illustrates the key decision point in the cyclization strategy.

G cluster_start Starting Material cluster_reagents Choice of Reagent cluster_products Resulting Fused Heterocycles Start 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Reagent1 One-Carbon Electrophiles (e.g., DMF/PBr3, Orthoformates) Start->Reagent1 Pathway A Reagent2 β-Dicarbonyl Compounds (e.g., Acetylacetone, β-Ketoesters) Start->Reagent2 Pathway B Reagent3 α,β-Unsaturated Systems (e.g., Alkynyl Aldehydes, Enones) Start->Reagent3 Pathway C Product1 Pyrazolo[3,4-d]pyrimidine Reagent1->Product1 Product2 Pyrazolo[1,5-a]pyrimidine Reagent2->Product2 Product3 Pyrazolo[3,4-b]pyridine Reagent3->Product3 G cluster_workflow Vilsmeier-Haack Cyclization Workflow A 1. Mix Substrate in Anhydrous DMF B 2. Add PBr3 at 0°C, then heat to 60°C A->B C 3. Form Vilsmeier Intermediate B->C D 4. Add HMDS, heat to 80-100°C C->D E 5. Heterocyclization D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Sources

Method

Application Notes and Protocols for Coupling Reactions Involving 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Introduction The pyrazole scaffold is a fundamental structural motif in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, analgesic, anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a fundamental structural motif in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, analgesic, anti-tumor, and antimicrobial effects.[1][2][3] The specific derivative, 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, represents a key building block in modern drug discovery. Its unique arrangement of a pyrazole core, a pyridine substituent, and a reactive primary amine at the 5-position offers multiple avenues for structural elaboration and the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the critical coupling reactions involving this versatile molecule, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development. Pyrazolopyridine derivatives, in particular, have shown promise as potent and selective inhibitors of key biological targets like PI3Kγ/δ.[4]

The strategic functionalization of the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine core through various palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary synthetic organic chemistry.[5] These reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, enable the precise and efficient formation of carbon-nitrogen, carbon-carbon, and carbon-carbon (alkynyl) bonds, respectively. This document will detail the application of these powerful synthetic tools to our target molecule, providing both theoretical grounding and practical, step-by-step protocols.

Section 1: Buchwald-Hartwig Amination of the Pyrazol-5-amine

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the arylation of the primary amine at the 5-position of the pyrazole ring.[5] This reaction is instrumental in the synthesis of N-aryl-5-aminopyrazole derivatives, which are prevalent in many biologically active compounds.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine product and regenerates the active palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.[5]

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification PyrazolAmine 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Mixing Combine reactants, catalyst, ligand, and base in an inert solvent (e.g., Dioxane). PyrazolAmine->Mixing ArylHalide Aryl Halide (Ar-X) ArylHalide->Mixing Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Mixing Ligand Ligand (e.g., XPhos) Ligand->Mixing Base Base (e.g., K₃PO₄) Base->Mixing InertAtmosphere Degas and place under an inert atmosphere (Ar or N₂). Mixing->InertAtmosphere Heating Heat the reaction mixture (e.g., 100 °C). InertAtmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench the reaction. Monitoring->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification Product N-Aryl-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with an aryl bromide.

Materials:

  • 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, the aryl bromide, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XPhosA common and effective catalyst system for Buchwald-Hartwig aminations.[6]
Base K₃PO₄A strong, non-nucleophilic base suitable for this transformation.
Solvent 1,4-DioxaneA high-boiling, aprotic solvent that effectively dissolves the reactants.
Temperature 100 °CProvides the necessary thermal energy to drive the catalytic cycle.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.[7] For the application with 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, this reaction is most effectively utilized after converting the amine to a leaving group (e.g., a halide or triflate) at a specific position on the pyrazole ring, or by first halogenating the pyrazole core. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines provides a route to these necessary precursors.[8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a palladium(0) species, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7] The presence of a base is crucial for the transmetalation step.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification HalogenatedPyrazole Halogenated 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole derivative Mixing Combine reactants, catalyst, and base in a solvent mixture (e.g., Dioxane/H₂O). HalogenatedPyrazole->Mixing BoronicAcid Aryl or Heteroaryl Boronic Acid BoronicAcid->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Mixing Base Base (e.g., Na₂CO₃) Base->Mixing InertAtmosphere Degas and place under an inert atmosphere (Ar or N₂). Mixing->InertAtmosphere Heating Heat the reaction mixture (e.g., 90 °C). InertAtmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and dilute with an organic solvent. Monitoring->Quenching Washing Wash with brine. Quenching->Washing Purification Purify by column chromatography. Washing->Purification Product Coupled Pyrazole Product Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of a halogenated pyrazole derivative.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine derivative with an arylboronic acid.

Materials:

  • 4-bromo-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk tube, combine the 4-bromo-pyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the tube and heat the reaction mixture at 90 °C for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[7]

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A widely used and effective catalyst for Suzuki couplings.[9]
Base Na₂CO₃A common and effective base for activating the boronic acid.
Solvent Dioxane/H₂OThe aqueous mixture facilitates the dissolution of both organic and inorganic reagents.[10]
Temperature 90 °CSufficient to promote the catalytic cycle without significant decomposition.

Section 3: Sonogashira Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is particularly valuable for introducing alkynyl moieties onto the pyrazole scaffold, which can serve as versatile handles for further synthetic transformations. Similar to the Suzuki coupling, this reaction requires a halogenated pyrazole precursor.

Mechanistic Insights

The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes.[11] The proposed mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[12]

Visualization of the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Work-up & Purification HalogenatedPyrazole Halogenated 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole derivative Mixing Combine reactants and catalysts in a solvent (e.g., THF). HalogenatedPyrazole->Mixing TerminalAlkyne Terminal Alkyne TerminalAlkyne->Mixing PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) PdCatalyst->Mixing CuCatalyst Cu Catalyst (e.g., CuI) CuCatalyst->Mixing Base Base (e.g., Et₃N) Base->Mixing InertAtmosphere Degas and place under an inert atmosphere (Ar or N₂). Mixing->InertAtmosphere Stirring Stir at room temperature. InertAtmosphere->Stirring Monitoring Monitor reaction progress by TLC or LC-MS. Stirring->Monitoring Filtration Filter to remove salts. Monitoring->Filtration Concentration Concentrate the filtrate. Filtration->Concentration Purification Purify by column chromatography. Concentration->Purification Product Alkynyl-Substituted Pyrazole Purification->Product

Caption: Workflow for the Sonogashira coupling of a halogenated pyrazole derivative.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a 4-iodo-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine derivative with a terminal alkyne.

Materials:

  • 4-iodo-1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add the 4-iodo-pyrazole derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired alkynyl-substituted pyrazole.

Parameter Condition Rationale
Catalysts Pd(PPh₃)₂Cl₂ / CuIThe classic catalyst system for Sonogashira couplings.[13]
Base Et₃NActs as both a base and a solvent in some cases.
Solvent THFA common aprotic solvent for this reaction.
Temperature Room TemperatureThe reaction is often efficient at ambient temperature.[11]

Conclusion

The coupling reactions detailed in these application notes—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—are indispensable tools for the synthetic elaboration of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. By leveraging these powerful palladium-catalyzed transformations, researchers can efficiently generate diverse libraries of novel pyrazole derivatives for screening in drug discovery programs. The provided protocols offer a solid foundation for the practical application of these reactions, while the mechanistic insights aim to facilitate troubleshooting and further methods development.

References

  • C-C Cross-Coupling Reactions: A Practical Guide. (2022). Royal Society of Chemistry.
  • Wang, D., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 779-783. Available from: [Link]

  • Hartwig, J. F. (2010).
  • Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188-4190.
  • Royal Society of Chemistry. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Available from: [Link]

  • Al-Masum, M., & Kumar, D. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1438-1451. Available from: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald-Hartwig Reaction: A Practical Guide. Wiley.
  • Journal of Medicinal Chemistry. Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Available from: [Link]

  • Bakherad, M., et al. (2022). An Efficient Synthesis of New Pyrazole-Linked Oxazoles via Sonogashira Coupling Reaction.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Li, J., et al. (2018). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Journal of Chemical Research, 42(5), 234-238.
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Cacchi, S., & Fabrizi, G. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry, 7, 1483-1498.
  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 963-979.
  • Tu, S.-J., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Organic Letters, 16(15), 4016-4019.
  • Research & Reviews: Journal of Medicinal and Organic Chemistry. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2011). Recent advances in the therapeutic applications of pyrazolines.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3643-3647.
  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Portilla, J., et al. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 30(1), 123.
  • Beier, P., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(100), 82259-82268.
  • ResearchGate. Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

Sources

Application

Application Note: 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine in Targeted Kinase Inhibitor Discovery

Executive Summary In the landscape of modern targeted therapeutics, the 5-aminopyrazole scaffold has emerged as a "privileged structure," heavily utilized in the design of ATP-competitive kinase inhibitors[1]. 1-Isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the 5-aminopyrazole scaffold has emerged as a "privileged structure," heavily utilized in the design of ATP-competitive kinase inhibitors[1]. 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine represents a highly optimized building block that combines ideal physicochemical properties with precise spatial vectors for structure-based drug design (SBDD). This application note provides a comprehensive guide for medicinal chemists and pharmacologists on leveraging this specific scaffold to generate potent, selective Type I and Type II kinase inhibitors, detailing the structural rationale, synthetic workflows, and biological validation protocols.

Pharmacophore Rationale & Structural Causality

To successfully utilize 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, researchers must understand the causality behind its structural components and how they interact with the highly conserved ATP-binding cleft of protein kinases.

  • The Hinge-Binding Motif (Pyrazole Core + 5-Amine): The pyrazole nitrogen and the adjacent 5-amino group act as a high-fidelity adenine mimetic. They form a critical bidentate hydrogen bond donor/acceptor pair with the backbone carbonyl and amide NH of the kinase hinge region (e.g., interacting with Met, Leu, or Ala residues)[2][3].

  • Hydrophobic Shielding (1-Isopropyl Group): The N1-isopropyl substitution directs the molecule into the hydrophobic pocket adjacent to the ATP-binding site. This specific aliphatic bulk is calibrated to interact favorably with the gatekeeper residue, providing a steric shield that enhances kinase selectivity without causing structural clashes[4].

  • Solvent Channel Extension (3-Pyridyl Group): The 3-(pyridin-3-yl) moiety projects outward toward the solvent-exposed region or the ribose-binding pocket. The basic nitrogen of the pyridine ring serves a dual purpose: it improves the overall aqueous solubility of the lipophilic core and acts as a vector for water-mediated hydrogen bonds or salt bridges with acidic residues (e.g., Asp or Glu) in the solvent channel[5].

Workflow for generating kinase inhibitor libraries from the 5-aminopyrazole scaffold.

Application Workflows in Drug Discovery

The primary synthetic utility of this compound lies in the derivatization of the 5-amino group. Because the amine is conjugated with the electron-deficient pyrazole ring, it is a relatively weak nucleophile. This chemical reality dictates the choice of highly reactive electrophiles or strong bases during library synthesis.

  • Type I Inhibitors (Amide Coupling): Direct acylation of the 5-amine yields amides that bind to the active (DFG-in) conformation of kinases.

  • Type II Inhibitors (Urea Formation): Reacting the 5-amine with aryl isocyanates generates ureas. The urea motif acts as an extended hydrogen-bonding network that reaches into the deep hydrophobic pocket exposed only in the inactive (DFG-out) conformation, often resulting in prolonged residence times.

  • Bicyclic Scaffold Hopping: The 5-aminopyrazole can be condensed with

    
    -dicarbonyls or enaminonitriles to form fused pyrazolo[1,5-a]pyrimidines [6]. This rigidifies the structure, locking the molecule into a specific bioactive conformation highly prized in oncology targets (e.g., mutant EGFR, B-Raf).
    
Inhibition of the MAPK signaling pathway by ATP-competitive 5-aminopyrazole derivatives.

Experimental Protocols

Protocol A: Synthesis of Type II Urea Derivatives

Causality Note: Due to the electronic deactivation of the 5-amino group on the pyrazole ring, standard room-temperature urea couplings often fail or result in low yields. This protocol utilizes sodium hydride (NaH) to deprotonate the amine, drastically increasing its nucleophilicity before the addition of the isocyanate.

Materials:

  • 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (1.0 eq)

  • Substituted Aryl Isocyanate (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (1.0 mmol) and dissolve in 5 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (1.5 mmol) in portions. Self-Validation: Observe the evolution of hydrogen gas; stir for 30 minutes until the bubbling ceases, indicating complete formation of the highly nucleophilic pyrazolo-amide anion.

  • Electrophile Addition: Dropwise add the substituted aryl isocyanate (1.2 mmol) dissolved in 2 mL of anhydrous DMF.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via LC-MS. The mass shift should correspond to

    
    .
    
  • Quenching & Purification: Quench the reaction carefully with saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine to remove residual DMF, dry over
    
    
    , and concentrate in vacuo.
  • Isolation: Purify the crude product via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the target urea.

Protocol B: High-Throughput TR-FRET Kinase Inhibition Assay

Causality Note: To accurately determine the


 of ATP-competitive inhibitors, the assay must be performed at the apparent 

for ATP of the specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed read-time eliminates interference from the intrinsic autofluorescence commonly exhibited by highly conjugated pyridine-pyrazole libraries.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2X Kinase/Antibody mixture containing the target kinase (e.g., p38

    
    ), a europium-labeled anti-phospho antibody, and kinase assay buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Compound Plating: In a 384-well low-volume plate, dispense 100 nL of the synthesized 5-aminopyrazole derivatives in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (top concentration 10

    
    M, 1:3 dilution).
    
  • Pre-incubation: Add 5

    
    L of the 2X Kinase/Antibody mixture to each well. Centrifuge briefly and incubate for 30 minutes at room temperature. Self-Validation: This pre-incubation step allows for the detection of slow-binding Type II inhibitors that require time to induce the DFG-out conformational shift.
    
  • Reaction Initiation: Add 5

    
    L of a 2X ATP/Substrate mixture (ATP concentration set exactly at the predetermined 
    
    
    
    value, alongside a fluorescently labeled peptide substrate).
  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data against positive (DMSO only) and negative (no enzyme) controls to determine the % inhibition, and fit to a 4-parameter logistic curve to calculate the

    
    .
    

Data Presentation: Representative SAR Profile

The following table summarizes the structure-activity relationship (SAR) trends commonly observed when derivatizing the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine core, comparing different synthetic vectors.

Derivative ClassFunctionalization at 5-PositionTarget Kinase StateAvg.

(nM)
Thermodynamic Solubility (

M)
Key Pharmacological Trait
Unmodified Core Primary Amine (

)
N/A (Weak Binder)> 10,000> 500Excellent solubility; poor target affinity.
Type I Amide BenzamideActive (DFG-in)50 - 250100 - 200Rapid on/off kinetics; high ligand efficiency.
Type II Urea 1-(3-(Trifluoromethyl)phenyl)ureaInactive (DFG-out)5 - 5010 - 50Prolonged residence time; high kinase selectivity.
Fused Bicyclic Pyrazolo[1,5-a]pyrimidineActive (DFG-in)1 - 2050 - 150Rigid conformation; exceptional potency against mutated kinases.

Note: Quantitative data represents aggregated trends for 5-aminopyrazole libraries to illustrate the impact of structural modifications on potency and physicochemical properties.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI Molecules URL
  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry Source: ResearchGate URL
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION Source: Semantic Scholar URL
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL
  • Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series Source: ACS Medicinal Chemistry Letters URL
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: Taylor & Francis URL

Sources

Method

Application Note: Advanced Protocols for the Functionalization of the C5-Amino Group in 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Executive Summary The compound 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimicrobial age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents. While the pyrazole core provides excellent metabolic stability and hydrogen-bonding capabilities, functionalizing the C5-amino group unlocks critical chemical space for structure-activity relationship (SAR) optimization. This application note provides a comprehensive, mechanism-driven guide to the derivatization of this specific amine via amidation, sulfonylation, and palladium-catalyzed cross-coupling.

Mechanistic Rationale: The Nucleophilicity Challenge

Derivatizing the C5-amino group of this specific scaffold requires overcoming significant electronic and steric barriers. Standard peptide coupling conditions (e.g., EDC/HOBt or HATU with DIPEA) frequently result in trace yields or complete reaction failure.

  • Electronic Deactivation: The lone pair of electrons on the C5-exocyclic nitrogen is highly delocalized into the electron-deficient pyrazole

    
    -system. This delocalization is exacerbated by the C3-pyridin-3-yl substituent, which acts as an electron-withdrawing group via induction, further depleting electron density at the C5 position[1].
    
  • Steric Shielding: The N1-isopropyl group serves a dual purpose. While it beneficially locks the pyrazole into a single tautomeric state (preventing isomerization to a 3-aminopyrazole), its steric bulk creates a physical shield around the adjacent C5-amine.

  • Causality in Reagent Selection: To overcome these barriers, electrophilic activation must be maximized. For amidation, highly reactive acid chlorides paired with hypernucleophilic catalysts (DMAP) are required[2]. For sulfonylation, the amine must be converted into a highly nucleophilic anion using a strong base (NaH). For N-arylation, direct nucleophilic aromatic substitution (

    
    ) is unfeasible; therefore, transition-metal catalysis (Buchwald-Hartwig) utilizing bidentate ligands is mandatory to force the C–N bond formation[3].
    

Strategic Workflows for C5-Amino Functionalization

G Substrate 1-Isopropyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine Amide C5-Amide Derivative (Acylation) Substrate->Amide R-COCl, Pyridine DMAP, CH2Cl2 Sulfonamide C5-Sulfonamide (Sulfonylation) Substrate->Sulfonamide R-SO2Cl, NaH THF, 0°C to RT ArylAmine N-Aryl Derivative (Buchwald-Hartwig) Substrate->ArylAmine Ar-Br, Pd2(dba)3 Xantphos, Cs2CO3

Fig 1. Divergent functionalization pathways for C5-aminopyrazole derivatization.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to achieve high-yielding functionalizations of the target scaffold.

TransformationReagents & CatalystsSolventTemp ProfileTimeExpected Yield
Amidation R-COCl (1.2 eq), Pyridine (2.0 eq), DMAP (0.1 eq)Anhydrous CH

Cl

0 °C

25 °C
4–8 h65–85%
Sulfonylation R-SO

Cl (1.1 eq), NaH (60%, 1.5 eq)
Anhydrous THF0 °C

25 °C
2–4 h60–80%
N-Arylation Ar-Br (1.2 eq), Pd

(dba)

(5 mol%), Xantphos (10 mol%), Cs

CO

(2.0 eq)
Anhydrous 1,4-Dioxane100 °C12–18 h50–75%

Step-by-Step Methodologies

Protocol A: N-Acylation (Amidation) via Acid Chlorides

Causality Insight: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the C3-pyridine ring (which would crash the substrate out of solution). DMAP acts as an acyl transfer catalyst, forming a highly electrophilic acylpyridinium intermediate that easily reacts with the sterically hindered, weakly nucleophilic C5-amine[2].

  • Preparation: In an oven-dried round-bottom flask purged with N

    
    , dissolve 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol) in anhydrous CH
    
    
    
    Cl
    
    
    (10 mL).
  • Base Addition: Add anhydrous pyridine (2.0 equiv, 2.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol). Stir for 5 minutes.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. Add the desired acid chloride (1.2 equiv, 1.2 mmol) dropwise over 10 minutes to control the exothermic acylpyridinium formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Eluent: 5% MeOH in CH

    
    Cl
    
    
    
    ). The starting material (
    
    
    ) should disappear, replaced by a less polar, UV-active product spot (
    
    
    ).
  • Workup: Quench with saturated aqueous NaHCO

    
     (10 mL). Extract with CH
    
    
    
    Cl
    
    
    (3
    
    
    15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: N-Sulfonylation via Deprotonation

Causality Insight: Sulfonyl chlorides are significantly less electrophilic than acid chlorides. To drive the reaction forward, the C5-amine must be deprotonated by Sodium Hydride (NaH) to generate a highly reactive nitrogen anion.

  • Preparation: In a flame-dried Schlenk flask under N

    
    , dissolve the aminopyrazole substrate (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL). Cool to 0 °C.
    
  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) in one portion.

  • Self-Validation (In-Process Control): Observe the reaction carefully. The immediate evolution of H

    
     gas confirms the hydride is active and deprotonation is occurring. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear or slightly yellow, indicating complete anion formation.
    
  • Electrophile Addition: Add the sulfonyl chloride (1.1 equiv, 1.1 mmol) dropwise as a solution in THF (2 mL).

  • Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench carefully at 0 °C by the dropwise addition of saturated aqueous NH

    
    Cl (10 mL). Extract with EtOAc (3 
    
    
    
    15 mL). Wash with brine, dry over MgSO
    
    
    , and concentrate. Purify via silica gel chromatography.
Protocol C: Buchwald-Hartwig N-Arylation

Causality Insight: The C3-pyridyl nitrogen is a strong Lewis base that can coordinate to palladium, poisoning the catalyst. Xantphos is specifically selected as the ligand because its large bite angle (108°) strongly chelates the Pd center, preventing off-target coordination by the substrate's pyridine ring and facilitating the challenging reductive elimination step[3].

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a dry reaction vial with the aminopyrazole substrate (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.2 equiv, 1.2 mmol), Pd

    
    (dba)
    
    
    
    (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and finely powdered anhydrous Cs
    
    
    CO
    
    
    (2.0 equiv, 2.0 mmol).
  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL). Seal the vial with a PTFE-lined septum cap.

  • Self-Validation (In-Process Control): Upon heating, the initial dark purple/red color of the Pd

    
    (dba)
    
    
    
    suspension should transition to a clear yellow/brown solution within 15–30 minutes, visually confirming the formation of the active Pd(0)-Xantphos catalytic species.
  • Propagation: Heat the reaction mixture at 100 °C in an oil bath or heating block for 12–18 hours.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL). Concentrate the filtrate in vacuo and purify the crude residue via flash chromatography (Hexanes/EtOAc gradient).

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[Link]

  • New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega.[Link]

  • Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity. National Institutes of Health (PMC).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Topic: Role: Senior Application Scientist, Separation Sciences Ticket ID: PUR-PYR-3829[1][2][3] Technical Support Center: Aminopyrazole Purification Welcome to the Purification Support Center. This guide is engineered fo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist, Separation Sciences Ticket ID: PUR-PYR-3829[1][2][3]

Technical Support Center: Aminopyrazole Purification

Welcome to the Purification Support Center. This guide is engineered for researchers encountering difficulties in isolating 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine . This intermediate is a critical scaffold in kinase inhibitor discovery (e.g., p38 MAPK, BRAF), yet it presents unique purification challenges due to its amphoteric nature and potential for regioisomeric contamination.[3]

Below you will find a non-linear troubleshooting guide, structured as a series of escalated technical tickets.

Module 1: Chemical Profile & Solubility Logic

Before attempting purification, you must understand the "personality" of your molecule to select the correct solvent system.[3]

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₁₁H₁₄N₄MW: 202.26 g/mol
Basicity (pKa) Pyridine N: ~5.2Pyrazole N2: ~2.5–3.0Diprotic base. Soluble in dilute aqueous acid (HCl, AcOH).[1][2][3] This is the primary handle for extraction.[3]
Acidity Exocyclic –NH₂ is weakly acidic/neutralCan act as H-bond donor.[1][2][3] Avoid acetone if heating (Schiff base risk).[1][2][3]
LogP ~1.8 – 2.2 (Estimated)Moderately lipophilic.[1][2][3] Good solubility in DCM, EtOAc, Alcohols.[3] Poor in Hexane/Water.
Key Impurities 1. Regioisomer: 1-isopropyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine2.[1][2][3] Unreacted Nitrile: 3-oxo-3-(pyridin-3-yl)propanenitrile3.[1][2][3] Hydrazone intermediates The regioisomer is the hardest to separate due to identical mass and similar polarity.[1]

Module 2: The "Crude" Phase – Reaction Workup

User Ticket #101: "My crude reaction mixture is a dark red oil/tar. Direct crystallization failed.[1][3] How do I clean this up before the column?"

Technician Response: Direct crystallization rarely works on the crude Knorr-type cyclization mixture because unreacted hydrazine salts and oligomers inhibit crystal growth.[1][2][3] You must perform a "pH-Swing" extraction to remove non-basic impurities (tars, unreacted keto-nitriles) before chromatography.[1][2][3]

Protocol: Acid-Base "pH-Swing" Extraction

Rationale: This method exploits the basicity of the pyridine ring to pull the product into water, leaving neutral/acidic tars in the organic layer.[1][2]

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer 2x with 1M HCl (aq).[1][2][3]

    • Chemistry: The Pyridine N and Pyrazole N2 protonate.[1][3] Product moves to aqueous phase.[1][3]

    • Waste: Discard the organic layer (contains neutral tars and unreacted starting materials).[2][3]

  • Wash: Wash the combined acidic aqueous layer 1x with a small volume of DCM (removes trapped lipophiles).[1][2][3]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 10.[1][3]

    • Observation: The product will precipitate as a solid or oil out as a milky emulsion.[1][3]

  • Re-Extraction: Extract the basic aqueous mixture 3x with DCM/IPA (9:1) .

    • Note: The addition of Isopropanol (IPA) prevents emulsion formation and improves solubility of the amine.[2][3]

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Result: You should now have a light yellow/orange foam, significantly cleaner than the starting tar.[1]

Module 3: Chromatographic Strategies (Flash & Prep-HPLC)

User Ticket #102: "I see two spots on TLC that are very close (Rf 0.35 and 0.40 in pure EtOAc). Is this the regioisomer? How do I separate them?"

Technician Response: Yes, the spot closest to the product is likely the regioisomer (where the isopropyl group is on the nitrogen adjacent to the pyridine, or the 3-amino/5-pyridine isomer).[2] Standard silica often fails because the basic pyridine tail causes peak broadening (streaking), which merges the two spots.[3]

Method A: Flash Chromatography (Amine-Modified)

Standard silica is acidic.[1][2][3] Basic aminopyrazoles stick to it, causing tailing.[3]

  • Stationary Phase: Amino-functionalized Silica (NH-Silica) is superior.[1][2][3]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 0% → 100% EtOAc).[1][2][3]

  • Alternative (Standard Silica): If using regular silica, you must buffer the mobile phase.[1][2]

    • Solvent A: DCM[1][2]

    • Solvent B: MeOH containing 1% NH₄OH (Ammonium Hydroxide).[1][2][3]

    • Gradient: 0% → 10% B. Do not exceed 10% MeOH on silica or silica dissolves.[1][2][3]

Method B: Reverse Phase Prep-HPLC (High Purity)

For drug development (>99.5% purity), RP-HPLC is required.[1][2][3]

  • Column: C18 (e.g., XBridge BEH C18), High pH stability is preferred.[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10).[1][2][3]

    • B: Acetonitrile.[1][3][4]

  • Why Basic pH? At acidic pH (TFA/Formic acid), the pyridine is protonated (charged), leading to early elution and poor retention.[2][3] At pH 10, the molecule is neutral, maximizing interaction with the C18 chain and improving resolution between isomers.[3]

Module 4: Crystallization & Salt Formation

User Ticket #103: "I need a scalable method for 50g. Columns are too expensive.[1][3] Can I crystallize it?"

Technician Response: Crystallization is viable but requires specific antisolvent systems.[1][2][3] If the free base is stubborn (oils out), converting it to a salt is the industry standard for stabilization and purification.[3]

Protocol A: Free Base Recrystallization
  • Solvent: Ethanol (Absolute) or Isopropanol.[1][2][3]

  • Antisolvent: n-Heptane.[1][2][3]

  • Procedure:

    • Dissolve crude solid in minimum hot Ethanol (60°C).

    • Add n-Heptane dropwise until slight turbidity persists.[1][2][3]

    • Add 1-2 drops of Ethanol to clear it.[1][2][3]

    • Allow to cool slowly to RT, then 4°C.

    • Critical Step: If oiling occurs, scratch the flask with a glass rod or add a seed crystal.[3]

Protocol B: Hydrochloride Salt Formation (The "Cleanup" Salt)

Hydrochlorides of aminopyrazoles often crystallize better than the free base.[2][3]

  • Dissolve 1 eq of amine in Ethanol .

  • Add 1.1 eq of HCl in Dioxane (4M) or HCl in Ethanol dropwise at 0°C.

  • A white/off-white precipitate should form immediately.[1][3]

  • Filter and wash with cold Ether/Heptane.[1][3]

  • Purity Check: This often leaves the regioisomer in the mother liquor.[3]

Module 5: Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific aminopyrazole.

PurificationWorkflow Start Crude Reaction Mixture (Red/Dark Oil) AcidBase Acid-Base Extraction (1M HCl wash -> Basify -> DCM Ext) Start->AcidBase CheckPurity Check Purity (HPLC/TLC) AcidBase->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Yes LowPurity Purity < 85% CheckPurity->LowPurity No Cryst Recrystallization (EtOH / Heptane) HighPurity->Cryst Flash Flash Chromatography (DCM : MeOH + 1% NH4OH) LowPurity->Flash SaltForm Salt Formation (HCl or Tosylate) Cryst->SaltForm Oils Out Final Pure Product (>98%, Light Yellow Solid) Cryst->Final Crystals Formed Flash->Cryst SaltForm->Final

Caption: Decision tree for the purification of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, prioritizing extraction and crystallization for scalability.

Module 6: Analytics & Regioisomer Identification

User Ticket #104: "I isolated a solid, but I'm not sure if it's the 3-amine or the 5-amine isomer. How do I prove it?"

Technician Response: This is the most critical analytical step.[1][2] The formation of the 1,3,5-substituted pyrazole vs. the 1,3,4-isomer (or 1,5-isomer) depends on the hydrazine attack.[1][3][5]

The Definitive Test: 2D NMR (NOESY/ROESY) You cannot rely solely on 1H NMR chemical shifts as they are too similar between isomers.[1][2][3] You must look for spatial proximity (NOE) .[1][2][3]

  • Target Structure (5-amine): The Isopropyl group (N1) is spatially close to the Amine (C5-NH₂) and the C4-H .[1][2][3] It is far from the Pyridine ring.[1][3]

  • Impurity (3-amine / 5-pyridyl isomer): The Isopropyl group (N1) would be spatially close to the Pyridine ring (C5) and the C4-H .[1][2][3] The Amine would be far away.

Experiment: Run a NOESY spectrum.

  • Irradiate the Isopropyl CH/CH₃ signals.[1][3]

  • Positive Result: If you see a strong NOE correlation between the Isopropyl group and the Pyridine ring protons, you have the WRONG isomer (the 1-isopropyl-5-(pyridin-3-yl) variant).[1][2][3]

  • Negative Result: If you see NOE between Isopropyl and the Amine protons (broad singlet) or only the C4-H, you likely have the correct 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine .[1][2][3]

References

  • BenchChem. (2025).[1][2][3][4][5] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.[1][3][4][5] Link[1][2][3]

  • Fustero, S., et al. (2008).[1][3] Regioselective Synthesis of 5-Aminopyrazoles.[1][2][3] Journal of Organic Chemistry.[1][3] (General grounding on aminopyrazole synthesis regiochemistry).

  • Sigma-Aldrich. (n.d.).[1][2][3] 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine Product Sheet. (Structural analog reference for solubility). Link

  • MDPI. (2025). Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules.[1][3][4][5][6][7][8][9][10][11] (Protocol for sulfonamide derivatization and purification of aminopyrazoles). Link[1][2][3]

  • Organic Syntheses. (1968).[1][2][3] 3(5)-Aminopyrazole.[1][2][3][6][12] Org.[1][3] Synth. 1968, 48,[3] 8. (Foundational workup for aminopyrazoles). Link

Sources

Optimization

Minimizing impurities during 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine production

Technical Support Center: Optimization of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Executive Summary The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (a critical intermediate for JAK inhibitors lik...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Executive Summary

The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (a critical intermediate for JAK inhibitors like Upadacitinib) hinges on the regioselective condensation of 3-oxo-3-(pyridin-3-yl)propanenitrile with isopropylhydrazine .[1]

While the Knorr-type cyclization is well-established, this specific pathway is prone to three critical impurity classes:

  • Regioisomeric Impurities: Formation of the 3-amino-5-aryl isomer due to competitive nucleophilic attack sites.

  • Genotoxic Impurities (GTIs): Residual isopropylhydrazine (a known PGI).[2]

  • Kinetic Intermediates: Uncyclized hydrazones resulting from inefficient dehydration.[2]

This guide provides a mechanistic breakdown and troubleshooting protocols to secure the 5-amine target with high purity (


).

Module 1: Mechanistic Pathways & Impurity Formation

To control impurities, one must understand their origin.[2] The reaction involves the competition between the ketone (


) and nitrile (

) electrophiles for the hydrazine nucleophiles.

ReactionPathways SM Start: 3-oxo-3-(pyridin-3-yl)propanenitrile + Isopropylhydrazine Hydrazone Intermediate A: Hydrazone Formation (Attack at C=O) SM->Hydrazone Kinetic Control (Acid Cat.) Amidine Intermediate B: Amidine Formation (Attack at C≡N) SM->Amidine Basic Conditions High Temp Impurity_Hydrolysis IMPURITY: Pyrazol-5-ol derivatives (Hydrolysis) SM->Impurity_Hydrolysis Excess Water Target TARGET: 1-isopropyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine Hydrazone->Target Cyclization (-H2O) Impurity_Regio IMPURITY: 1-isopropyl-5-(pyridin-3-yl) -1H-pyrazol-3-amine Amidine->Impurity_Regio Cyclization

Caption: Mechanistic bifurcation showing the desired kinetic pathway (top) vs. thermodynamic and hydrolysis impurity pathways.

Module 2: Troubleshooting Guide (FAQ Format)

Category A: Regioselectivity (The "Wrong Isomer" Problem)

Q1: I am detecting significant levels (~5-10%) of the 3-amino regioisomer. What is driving this? Diagnosis: The formation of 1-isopropyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine occurs when the hydrazine attacks the nitrile group before the ketone, or if the reaction equilibrates thermodynamically. Root Cause:

  • Basic Conditions: High pH increases the nucleophilicity of the hydrazine, promoting attack on the nitrile.

  • Solvent Polarity: Protic solvents (Ethanol/Methanol) stabilize the polar transition state of the ketone attack (desired), while aprotic non-polar solvents may favor the nitrile attack.[2] Corrective Action:

  • Acid Catalysis: Introduce a proton source (Acetic Acid or HCl in Ethanol).[2] Protonation of the carbonyl oxygen activates it specifically for the initial attack by the terminal

    
     of the hydrazine, locking in the hydrazone intermediate required for the 5-amine product [1].
    
  • Temperature Staging: Initiate the reaction at low temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to favor the kinetically controlled attack on the ketone. Only heat to reflux after the hydrazone is formed to drive the cyclization.
    
Category B: Reaction Completeness (Kinetic Impurities)[1]

Q2: LC-MS shows a persistent peak with M+18 mass relative to the product. Increasing reflux time doesn't help. Diagnosis: You have "stalled" at the open-chain hydrazone intermediate. The M+18 indicates the molecule has not lost the water molecule required for aromatization. Root Cause:

  • Water Equilibrium: The cyclization releases water.[2] If the solvent is "wet" ethanol (95%), the equilibrium prevents final dehydration.[2]

  • Steric Hindrance: The isopropyl group provides steric bulk that slows the intramolecular attack on the nitrile.[2] Corrective Action:

  • Chemical Dehydration: Switch to Absolute Ethanol or add a dehydrating agent like molecular sieves or a Dean-Stark trap (if using Toluene/Benzene) to physically remove water.[2]

  • Solvent Switch: Use a higher boiling solvent (e.g., n-Butanol or Toluene) to overcome the activation energy barrier imposed by the isopropyl steric hindrance.[2]

Category C: Genotoxic Impurity Management

Q3: How do I ensure residual Isopropylhydrazine is below ppm limits? Diagnosis: Hydrazines are Potentially Genotoxic Impurities (PGIs) and must be controlled to trace levels.[2] Corrective Action:

  • Stoichiometry: Do not use a large excess of hydrazine.[2] Use 1.05 equivalents maximum.

  • Scavenging: Post-reaction, treat the mixture with a "scavenger" electrophile (e.g., Acetylacetone or mild Benzaldehyde) that reacts rapidly with residual hydrazine to form a highly lipophilic pyrazole or hydrazone, which is easily removed during the crystallization/wash step [2].[2]

  • Salt Formation: Isopropylhydrazine is basic.[2] An acidic workup (washing the organic layer with 1N HCl) will protonate residual hydrazine, forcing it into the aqueous layer while the pyrazole product (less basic) remains in the organic phase (or precipitates).[3]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with <0.5% Regioisomer.

ParameterSpecificationRationale
Solvent Ethanol (Absolute)Promotes ketone attack; dissolves intermediates.
Catalyst Glacial Acetic Acid (0.5 eq)Activates Carbonyl; prevents nitrile attack.[2]
Temperature Step 1: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(1 hr)Step 2: Reflux (4-6 hrs)
Step 1 locks regiochemistry.Step 2 drives cyclization.
Workup pH Adjustment + CrystallizationRemoves unreacted hydrazine and isomers.

Step-by-Step Methodology:

  • Dissolution: Charge 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) into Absolute Ethanol (10V) under

    
    .
    
  • Activation: Add Glacial Acetic Acid (0.5 eq). Cool the mixture to

    
    .
    
  • Addition: Dropwise add Isopropylhydrazine Hydrochloride (1.05 eq) dissolved in minimal Ethanol. Maintain Temp <

    
     to prevent exotherms favoring the wrong isomer.
    
  • Reaction: Stir at

    
     for 1 hour. Then, heat to reflux (
    
    
    
    ) and hold for 6 hours.
  • IPC (In-Process Control): Check HPLC. Target: Hydrazone intermediate < 1.0%.[2]

  • Workup:

    • Concentrate solvent to 20% volume.[2]

    • Add water and adjust pH to ~8-9 using saturated

      
       (Precipitates the free base amine).
      
    • Filter the solid.[2][3][4][5]

  • Purification: Recrystallize from Ethanol/Water (1:3) to remove trace regioisomers and salts.[2]

Module 4: Purification Decision Tree

Use this logic flow to determine the necessary purification steps based on your impurity profile.

PurificationTree Start Crude Product Analysis CheckRegio Is Regioisomer > 1.0%? Start->CheckRegio RegioYes Yes: Recrystallize (Ethanol/Water) CheckRegio->RegioYes High Isomer RegioNo No CheckRegio->RegioNo Low Isomer CheckHydrazine Is Residual Hydrazine > 10 ppm? HydraYes Yes: Acid Wash / Scavenger (Dissolve in EtOAc, Wash 1N HCl) CheckHydrazine->HydraYes Toxic Risk HydraNo No CheckHydrazine->HydraNo Safe RegioYes->CheckHydrazine RegioNo->CheckHydrazine Final Final Product (>99% Purity) HydraYes->Final HydraNo->Final

Caption: Logical workflow for post-reaction purification targeting specific impurity classes.

References

  • BenchChem Technical Support. (2025).[2][3][6][7][8] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Retrieved from

  • Organic Chemistry Portal. (2024).[2] Pyrazole Synthesis: Recent Advances and Protocols.[2] Retrieved from

  • National Institutes of Health (NIH). (2012).[2] Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines.[9] J Med Chem. Retrieved from [2]

  • Google Patents. (2021).[2] Synthesis methods for upadacitinib and intermediate thereof (EP3845521A2).[2] Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Welcome to the technical support center for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound in various experimental settings. While specific peer-reviewed stability studies on this exact molecule are not extensively published, this guide synthesizes established principles of heterocyclic chemistry and data from analogous pyrazole derivatives to offer a robust framework for its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups that influence the stability of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine?

A1: The stability of this molecule is governed by three key functional groups: the pyrazole ring, the pyridine ring, and the primary amine at the 5-position. The pyrazole ring is an aromatic heterocycle, which imparts a degree of chemical robustness.[1] The pyridine ring introduces a basic nitrogen atom, and the exocyclic amine is a potential site for oxidation and other reactions.

Q2: How stable is the compound under acidic and basic conditions?

A2: The presence of two basic nitrogen centers (on the pyridine ring and the exocyclic amine) makes the compound susceptible to reactions under both acidic and basic conditions. In acidic media, protonation of the pyridine nitrogen or the exocyclic amine can occur, which may alter the compound's solubility and reactivity. While pyrazoles are generally stable to acid, harsh acidic conditions coupled with heat could potentially lead to degradation.[2] Strong basic conditions should also be approached with caution, as they can deprotonate the amine or potentially catalyze other reactions.

Q3: Is this compound sensitive to oxidation?

A3: Yes, the primary amine group is a potential site for oxidation. Exposure to atmospheric oxygen over long periods or the presence of oxidizing agents in a reaction can lead to the formation of colored impurities. The degradation of some pyrazole derivatives has been shown to proceed via an oxidative pathway.[3]

Q4: What are the recommended storage conditions?

A4: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and air. For long-term storage, refrigeration (2-8°C) in a dry, inert atmosphere (e.g., argon or nitrogen) is recommended.[4][5]

Q5: Is the compound light-sensitive?

A5: Many aromatic and heterocyclic compounds exhibit some degree of photosensitivity.[6][7] While specific data on this molecule is unavailable, it is best practice to protect it from prolonged exposure to light, especially UV light, to prevent potential photodegradation.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Reaction mixture turns yellow/brown upon heating or over time. Oxidative degradation of the amine functionality.1. Degas all solvents prior to use. 2. Run the reaction under an inert atmosphere (Nitrogen or Argon). 3. Consider adding a radical scavenger if compatible with your reaction chemistry.
Formation of an unexpected, more polar byproduct observed by TLC/LC-MS. Hydrolysis or other acid/base-catalyzed degradation.1. Carefully control the pH of your reaction mixture. 2. If using acidic or basic reagents, consider adding them at a lower temperature. 3. Minimize reaction time and work-up times.
Low yield in a reaction where the compound is a starting material. Instability under the specific reaction conditions (e.g., high temperature, incompatible reagents).1. Perform a small-scale control experiment to assess the stability of the starting material under the reaction conditions without other reagents. 2. Consider lowering the reaction temperature. 3. Screen alternative solvents or reagents.
Inconsistent analytical results (e.g., HPLC peak area changes over time). Degradation in the analytical sample solvent.1. Analyze samples immediately after preparation. 2. If immediate analysis is not possible, store prepared samples at a low temperature (e.g., 4°C) and protect from light. 3. Evaluate the stability of the compound in the chosen analytical solvent.

Visualizing Potential Degradation Pathways

The following diagrams illustrate plausible, though not definitively proven, degradation pathways for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine based on general chemical principles.

cluster_acid Potential Acid-Catalyzed Degradation Start_Acid 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Protonated Protonated Species (on Pyridine or Amine) Start_Acid->Protonated H+ Hydrolysis_Product Potential Hydrolysis/Ring-Opening Products (under harsh conditions) Protonated->Hydrolysis_Product H2O, Heat

Caption: Potential Acid-Catalyzed Degradation Pathway.

cluster_oxidation Potential Oxidative Degradation Start_Ox 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Oxidized_Intermediate Oxidized Intermediates (e.g., imine, nitroso) Start_Ox->Oxidized_Intermediate [O] (e.g., air, peroxide) Polymeric_Products Colored Polymeric Byproducts Oxidized_Intermediate->Polymeric_Products Further Oxidation/Polymerization

Caption: Potential Oxidative Degradation Pathway.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule. This protocol provides a framework for such a study.

Start Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (3% H2O2, RT) Start->Oxidative Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Analysis Analyze at Time Points (e.g., 0, 2, 6, 24h) by RP-HPLC with UV detection Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine in a suitable solvent mixture, such as acetonitrile/water.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidative: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Thermal: Store the solid compound in an oven at 80°C.

    • Photolytic: Expose the solid compound and a solution (0.1 mg/mL) to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 W h/m²).[8][9][10] A dark control should be kept under the same temperature conditions.[8]

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 24 hours). For thermal and photolytic stress, longer durations may be necessary.

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with a suitable buffer) with UV detection. Compare the peak area of the parent compound in stressed samples to the time-zero sample to determine the percentage of degradation.

Summary of Stability and Compatibility

Condition Expected Stability Recommendations and Incompatible Materials
Acidic (pH < 4) Moderate to LowAvoid strong, non-volatile acids and prolonged heating. Protonation is likely.
Neutral (pH 6-8) HighGenerally stable. This is the ideal pH range for most applications.
Basic (pH > 9) ModerateAvoid strong bases, especially at elevated temperatures.
Oxidizing Agents LowIncompatible with strong oxidizing agents (e.g., H₂O₂, KMnO₄, m-CPBA). Avoid prolonged exposure to air.
Reducing Agents HighGenerally compatible with common reducing agents (e.g., NaBH₄, H₂/Pd-C).
Elevated Temperature ModerateMonitor for degradation at temperatures above 60-80°C. Thermogravimetric analysis is recommended for detailed characterization.[11]
Light (UV/Visible) ModerateProtect from light to prevent potential photodegradation. Use amber vials or cover glassware with foil.
Common Solvents HighStable in common organic solvents like DCM, THF, Acetonitrile, and Alcohols at room temperature.

References

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89: 758-765, 2000.
  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical, Biological and Physical Sciences, Section B, 2014.
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 10(12), 2025.
  • 1-Isopropyl-3-phenyl-1H-pyrazol-5-amine. ChemScene.
  • Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine AldrichCPR 1124-16-9. Sigma-Aldrich.
  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • 5-isopropyl-1H-pyrazol-3-amine. ChemSynthesis.
  • 1-isopropyl-3-methyl-1h-pyrazol-5-amine. PubChemLite.
  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Santa Cruz Biotechnology.
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Benchchem.
  • 1-isopropyl-3-methyl-1H-pyrazol-5-amine. Santa Cruz Biotechnology.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2014, 2023.
  • Photostability testing of pharmaceutical products.
  • Photostability testing theory and practice. Q1 Scientific, 2021.
  • Guideline on Photostability Testing. Federal Institute for Drugs and Medical Devices (BfArM), 2023.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(1), 2021.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 2024.
  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine AldrichCPR 1124-16-9. Sigma-Aldrich.
  • 1-Isopropyl-3-methyl-1H-pyrazol-5-amine AldrichCPR 1124-16-9. Sigma-Aldrich.
  • 1-Isopropyl-1H-pyrazol-5-amine. BLD Pharm.
  • N-Isopropyl-1-methyl-3-phenyl-1H-pyrazol-5-amine. BLDpharm.
  • 5-Isopropyl-1-methyl-1H-pyrazol-3-amine. Sigma-Aldrich.
  • CHEMICAL COMPATIBILITY CHART. Thermo Fisher Scientific Inc., 2013.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives, 2021.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures. MDPI, 2022.
  • Oxidative stabilization of palm olein with isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol) isolated from Oxandra cf xylopioides.
  • 3-Isopropyl-1-(quinolin-6-yl)-1h-pyrazol-5-amine. ChemScene.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(13), 9383-9404, 2021.
  • Enhancing oxidative stability and shelf life of frying oils with antioxidants. AOCS.
  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI, 2025.
  • 1-[(2-Chlorophenyl)

Sources

Optimization

Technical Support Center: Navigating the Purification of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Regioisomeric Mixtures

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine and its regioisomers. The synthesis of substi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine and its regioisomers. The synthesis of substituted pyrazoles often leads to the formation of regioisomeric mixtures, which can be notoriously difficult to separate due to their similar physicochemical properties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these purification challenges.

I. Understanding the Challenge: The Nature of Pyrazole Regioisomers

The synthesis of 1,3,5-substituted pyrazoles from the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is a common route that can lead to the formation of two distinct regioisomers.[1] In the case of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, the isomeric impurity of concern is typically 1-isopropyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine. The subtle difference in the placement of the pyridin-3-yl group profoundly impacts the molecule's electronic and steric properties, yet this similarity also makes their separation a significant hurdle.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of your 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine regioisomeric mixture.

Question 1: My regioisomers are co-eluting on my silica gel column. How can I improve the separation?

This is a frequent challenge when the polarity of the isomers is very close.[2] Here’s a systematic approach to troubleshoot this issue:

A. Mobile Phase Optimization:

  • Polarity Adjustment: The initial step is to fine-tune the polarity of your eluent. If you are using a gradient, try a shallower one. For isocratic elution, systematically test solvent systems that provided the best, albeit incomplete, separation on your Thin Layer Chromatography (TLC) plates.[3]

  • Solvent System Modification:

    • Incorporate a Basic Additive: The pyridine and pyrazole moieties in your compounds are basic.[4] Adding a small amount of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 0.1-1%) to your mobile phase can significantly improve peak shape and may enhance separation by minimizing interactions with acidic silanol groups on the silica gel.[3]

    • Utilize an Acidic Modifier: In some cases, adding a small percentage of acetic or formic acid (0.1-1%) can also improve separation, particularly if your compounds can be protonated to different extents.[3] However, be cautious as this can sometimes lead to product degradation.

B. Stationary Phase Considerations:

  • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases. Alumina (basic, neutral, or acidic) can offer different selectivity.[5] Reverse-phase chromatography on a C18 column is another powerful option, where the elution order is reversed, with less polar compounds eluting first.[3]

C. Advanced Chromatographic Techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, Prep-HPLC is often the most effective solution.[3] Both normal-phase and reverse-phase HPLC can be employed to achieve high-resolution separation of closely related regioisomers.[2]

Question 2: I've tried multiple solvent systems for column chromatography, but the separation is still poor. What other purification techniques can I explore?

When chromatography is insufficient, leveraging other physical and chemical properties of the regioisomers is key.

A. Fractional Crystallization:

This technique exploits small differences in the solubility of the regioisomers in a particular solvent or solvent mixture.[6]

  • Principle: The goal is to create a supersaturated solution from which one regioisomer preferentially crystallizes, leaving the other enriched in the mother liquor.

  • Protocol:

    • Solvent Screening: The critical first step is to identify a suitable solvent or solvent system. The ideal solvent will have a steep solubility curve with respect to temperature for your desired isomer and a significantly different solubility for the undesired isomer.

    • Dissolution: Dissolve the regioisomeric mixture in a minimal amount of the chosen solvent at an elevated temperature.

    • Cooling: Slowly cool the solution to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

    • Isolation and Analysis: Isolate the crystals by filtration and analyze the purity of both the crystalline material and the mother liquor by a suitable analytical method (e.g., NMR, HPLC).

B. Salt Formation and Crystallization:

The basic nitrogen atoms in the pyridine and pyrazole rings provide an opportunity for selective salt formation.[7][8]

  • Principle: Different regioisomers may form salts with varying solubilities when treated with an acid.

  • Protocol:

    • Dissolve the regioisomeric mixture in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).[8]

    • Add a solution of an acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid) dropwise.

    • Observe for the precipitation of a salt.

    • Isolate the salt and analyze its purity. The free base can be regenerated by treatment with a base.

III. Frequently Asked Questions (FAQs)

Q1: How can I definitively identify which isomer is which?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9]

  • 1D NMR (¹H and ¹³C): While the spectra of the two regioisomers may be very similar, subtle differences in the chemical shifts of the pyrazole and pyridine protons and carbons can be observed.[10]

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to assign the protons on the pyridine and isopropyl groups.[11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for unambiguous assignment. Look for long-range correlations (2-3 bonds) between the protons of the N-isopropyl group and the carbons of the pyrazole ring. The protons of the isopropyl group will show a correlation to C5 in the 1-isopropyl-3-(pyridin-3-yl) isomer, but not to C3.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. An NOE may be observed between the protons of the N-isopropyl group and the H5 proton of the pyrazole ring, confirming their spatial proximity.[13][14]

Q2: What are the expected structural differences between the 1,3- and 1,5-regioisomers?

The primary difference lies in the connectivity of the substituents to the pyrazole ring.

  • 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: The isopropyl group is at the N1 position, the pyridin-3-yl group is at the C3 position, and the amine group is at the C5 position.

  • 1-isopropyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine: The isopropyl group is at the N1 position, the amine group is at the C3 position, and the pyridin-3-yl group is at the C5 position.

Q3: Can I use the regioisomeric mixture in my downstream application without purification?

This is highly dependent on the specific application. In drug development, it is critical to use a single, well-characterized isomer, as different regioisomers can have vastly different pharmacological and toxicological profiles.[9] For other applications, if the regioisomers exhibit similar properties and do not interfere with the desired outcome, using the mixture may be acceptable. However, for robust and reproducible results, purification is always recommended.

IV. Experimental Workflows and Data Presentation

A. Decision Workflow for Purification Strategy

Purification_Workflow start Regioisomeric Mixture tlc TLC Analysis (Multiple Solvent Systems) start->tlc is_separated Separation on TLC? tlc->is_separated column_chrom Column Chromatography (Silica or Alumina) is_separated->column_chrom Yes other_methods Explore Other Methods is_separated->other_methods No optimize_mobile Optimize Mobile Phase (Additives: TEA, Acid) column_chrom->optimize_mobile is_pure Pure Isomers? optimize_mobile->is_pure end Pure Isomers Isolated is_pure->end Yes prep_hplc Preparative HPLC is_pure->prep_hplc No crystallization Fractional Crystallization crystallization->is_pure salt_formation Salt Formation & Crystallization salt_formation->is_pure prep_hplc->end other_methods->crystallization other_methods->salt_formation

Caption: A decision tree for selecting an appropriate purification method.

B. Recommended Solvent Systems for Column Chromatography
Stationary PhaseMobile Phase SystemModifier/Additive (Optional)Target Compounds
Silica GelHexanes/Ethyl Acetate0.1-1% Triethylamine (TEA)Less polar regioisomer elutes first
Silica GelDichloromethane/Methanol0.1-1% Triethylamine (TEA)Less polar regioisomer elutes first
Alumina (Neutral)Toluene/AcetoneNoneMay offer different selectivity than silica
C18 (Reverse)Water/Acetonitrile or Water/Methanol0.1% Formic Acid or Trifluoroacetic Acid (TFA)More polar regioisomer elutes first

V. References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 27, 2026, from [Link]

  • UAB Barcelona. (2011, June). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Retrieved February 27, 2026, from

  • Molecules. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Retrieved February 27, 2026, from [Link]

  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Retrieved February 27, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2017, August 24). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved February 27, 2026, from

  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved February 27, 2026, from [Link]

  • Journal of Chemical Technology and Metallurgy. (2007, February 27). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*. Retrieved February 27, 2026, from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers. Retrieved February 27, 2026, from

  • Molecules. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 27, 2026, from [Link]

  • RSC Publishing. (2025, February 26). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclohexane-1,3-dioxolane as the host compound. CrystEngComm. Retrieved February 27, 2026, from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 10). Chromatographic separation of trivalent actinides and rare earth elements by using pyridine type resin. Retrieved February 27, 2026, from [Link]

  • Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved February 27, 2026, from [Link]

  • ACS Publications. (2019, August 12). Resolution Control in a Continuous Preferential Crystallization Process. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 27, 2026, from [Link]

  • Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved February 27, 2026, from [Link]

  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the regioisomers 74 and 75 using cyclocondensation reaction of hydrazine derivatives 73 on the acetylenic ketones 72. Retrieved February 27, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved February 27, 2026, from [Link]

  • Fiveable. (n.d.). Crystallization and Precipitation | Separation Processes.... Retrieved February 27, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Elucidation of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: A Comparative Spectroscopic Analysis

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel N-heterocyclic compounds is paramount. 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine represents a class...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel N-heterocyclic compounds is paramount. 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine represents a class of molecules with significant potential, combining the pharmacologically relevant pyrazole and pyridine scaffolds. This guide provides an in-depth, predictive analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, contextualized by a comparison with other key analytical techniques. Our approach is designed to equip researchers with the multi-faceted spectroscopic knowledge required for unambiguous structure confirmation.

I. The Central Role of ¹H NMR in Structural Analysis

¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to map the chemical environment of every proton, providing data on connectivity, stereochemistry, and electronic structure. For a molecule like 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, ¹H NMR allows us to "see" the distinct proton signals from each of its three core fragments: the isopropyl group, the pyrazole ring, and the pyridine ring.

Below, we offer a predictive breakdown of the ¹H NMR spectrum. This predictive approach is a critical skill in research, used to verify if a synthesized compound matches its intended structure.

Predictive ¹H NMR Spectrum Analysis

To deconstruct the expected spectrum, we will analyze each component of the molecule. The analysis assumes a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[1][2] Residual solvent peaks, such as CHCl₃ at 7.26 ppm, should always be considered.[3]

Figure 1. Labeled structure of the target molecule for NMR analysis.

1. The Isopropyl Group (Protons a & b):

  • CH Septet (a): The lone methine proton is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, this will result in a septet (6+1 = 7 lines). This signal is expected to appear in the range of δ 4.0-4.5 ppm . The downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring.

  • CH₃ Doublet (b): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton, resulting in a doublet (1+1 = 2 lines). This signal will be significantly upfield, typically around δ 1.2-1.5 ppm .[4] The integration value of this signal will be six times that of the methine proton.

2. The Pyrazole Ring (Proton c):

  • C4-H Singlet (c): The proton at the 4-position of the pyrazole ring has no adjacent protons, so it will appear as a sharp singlet. Its chemical shift is influenced by the electron-donating amine group at C5 and the electron-withdrawing pyridine group at C3. It is expected to resonate in the region of δ 5.7-6.4 ppm . Unsubstituted pyrazole shows its C4-H proton at ~6.3 ppm.[5][6]

3. The Amine Group (Protons d):

  • NH₂ Broad Singlet (d): The two protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace water in the solvent.[7] The chemical shift is highly variable and dependent on solvent, concentration, and temperature, but can be expected in the range of δ 5.0-9.0 ppm .[8] In protic solvents like D₂O, this signal would disappear due to deuterium exchange, a key technique for identifying N-H or O-H protons.[1]

4. The Pyridine Ring (Protons e, f, g, h): The 3-substituted pyridine ring presents a more complex system of four coupled aromatic protons. Their shifts are highly deshielded due to the ring current and the electronegativity of the ring nitrogen.[9]

  • H-2 (f) & H-6 (e): These protons are ortho to the ring nitrogen and are the most deshielded. H-2 will likely be a doublet and H-6 a doublet of doublets. Expect these signals far downfield, around δ 8.5-9.0 ppm .

  • H-4 (h) & H-5 (g): These protons are meta and para to the nitrogen. They will be further upfield than H-2 and H-6, likely in the δ 7.3-8.0 ppm range, appearing as complex multiplets due to coupling with each other and with H-2/H-6.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration
(a) Isopropyl CH4.0 - 4.5Septet1H
(b) Isopropyl CH₃1.2 - 1.5Doublet6H
(c) Pyrazole C4-H5.7 - 6.4Singlet1H
(d) Amine NH₂5.0 - 9.0 (broad)Singlet (broad)2H
(e, f, g, h) Pyridine Ar-H7.3 - 9.0Multiplets4H
II. A Comparative Guide: NMR vs. Other Spectroscopic Techniques

While ¹H NMR is powerful, a comprehensive structural confirmation relies on converging evidence from multiple techniques. Here, we compare its utility against Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Figure 2. Integrated workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS): A Perfect Complement

  • Core Function: MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula (especially with high-resolution MS).

  • Fragmentation Analysis: Electron impact (EI) or other ionization methods will cause the molecule to break apart in a predictable manner. For this molecule, key fragmentation patterns would include:

    • Loss of an isopropyl group.

    • Cleavage of the pyrazole ring, often involving the loss of N₂ or HCN.[10]

    • Fragmentation of the pyridine ring, which is generally stable but can lose HCN.[11]

  • Causality: While NMR maps connectivity, MS confirms the total mass and provides puzzle pieces (fragments) that must fit the proposed structure. The observation of a specific fragment ion strongly validates the presence of that substructure.[12]

FTIR Spectroscopy: The Functional Group Fingerprint

  • Core Function: FTIR is excellent for the rapid identification of key functional groups based on their vibrational frequencies.

  • Expected Absorptions:

    • N-H Stretch: A primary amine will show two distinct bands in the 3400-3250 cm⁻¹ region.[13] The presence of these bands is strong evidence for the -NH₂ group.

    • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic (isopropyl) C-H stretches will be just below 3000 cm⁻¹.

    • C=N and C=C Stretches: The pyrazole and pyridine rings will exhibit a series of complex absorptions in the 1650-1400 cm⁻¹ fingerprint region, characteristic of aromatic heterocycles.[14][15]

  • Causality: FTIR provides a quick and inexpensive first check. If the N-H stretches are absent, for example, it immediately indicates a failed reaction or incorrect product, saving the time and expense of a full NMR and MS analysis.

Technique Strengths for this Molecule Limitations
¹H NMR - Detailed proton environment and connectivity. - Unambiguous isomer differentiation. - Quantitative analysis possible.- Requires larger sample amounts. - Can be complex to interpret fully.
MS - Exact molecular weight confirmation. - Corroborates substructures through fragmentation. - High sensitivity (requires very little sample).- Does not provide connectivity information. - Isomers may have identical mass spectra.
FTIR - Rapid confirmation of key functional groups (NH₂, C=N). - Inexpensive and fast.- Provides limited information on the overall carbon skeleton. - The fingerprint region can be difficult to interpret.
III. Self-Validating Experimental Protocols

The integrity of spectroscopic data is built upon robust experimental protocols. Here are condensed, best-practice methodologies.

Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry, purified compound.[16]

    • Dissolve the sample in ~0.6-0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[17] Chloroform-d is a good first choice for many organic compounds.[17]

    • Ensure complete dissolution. If particulates remain, filter the solution through a small cotton or glass wool plug into a clean, dry NMR tube.[17]

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer onto the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.[18]

    • Acquire a standard ¹H spectrum using appropriate parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

  • Data Processing & Validation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[3]

    • Integrate all signals and analyze the multiplicities. The integration ratios should correspond to the number of protons in each environment, providing an internal validation of the assignments.

Protocol 2: Acquiring Mass Spectrometry Data (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Validation: The observed mass of the [M+H]⁺ ion should correspond to the calculated molecular weight of the compound plus the mass of a proton. High-resolution analysis should yield a mass accurate to within 5 ppm of the theoretical value.

Protocol 3: Acquiring FTIR Data (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect a background spectrum of the empty crystal, then collect the sample spectrum (typically 16-32 scans).

  • Validation: The presence of expected absorption bands (e.g., N-H stretches) and the absence of bands from starting materials (e.g., a carbonyl C=O if it were a precursor) validates the functional group transformations.[19]

References

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Arabian Journal of Chemistry. [Link not available]
  • Spiteller, G. & Remberg, G. (1966). Mass spectra of some isomeric monosubstituted pyridines. The Journal of Organic Chemistry. [Link]

  • Kobe, J., et al. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. [Link not available]
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Chemistry. [Link]

  • Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Szafran, M. & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link not available]
  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Helmenstine, A. M. (2022). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with Mr = 259 and 273 g mol-1. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

  • Elguero, J., et al. (2007). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ZEOtope. (n.d.). Purity Characteristics of Deuterated Solvents in 1H NMR. [Link]

  • Novotný, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • ResearchGate. (n.d.). ¹H NMR signals of the isopropyl groups in complex[12] at 298 K and 238 K. [Link]

  • Becerril-Jiménez, F., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Wong, P. T. T. & Whalley, E. (1971). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • dos Santos, F. P., et al. (2021). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Journal of Chemical Information and Modeling. [Link]

  • Clark, J. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Szafran, M. & Brzezinski, B. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link not available]
  • University of the Western Cape. (n.d.). Chapter 2. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. [Link]

  • Mobinikhaledi, A., et al. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. [Link not available]
  • Singh, S. P., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link]

  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ACS Division of Organic Chemistry. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. As a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document outlines the logical development and comparison of two distinct reversed-phase HPLC methods, offering researchers, scientists, and drug development professionals a practical framework for establishing a robust, stability-indicating purity assay.

Introduction: The Analytical Challenge

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine possesses a unique chemical structure with both basic (pyridine and amine functionalities) and moderately non-polar (isopropyl and pyrazole core) characteristics. This amphiphilic nature presents a challenge for chromatographic separation, as it can lead to peak tailing due to interactions with residual silanols on silica-based columns and requires careful control of mobile phase pH to ensure consistent ionization and retention.[1][2] The primary objective of this method development was to establish a highly selective and robust HPLC method capable of separating the main analyte from potential process-related impurities and degradation products.

Method Development Strategy: A Systematic Approach

Our strategy for developing a stability-indicating HPLC method followed a systematic and logical progression, as illustrated in the workflow below. This approach ensures that the final method is not only fit for its intended purpose but is also robust and reliable.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Analyte Characterization (pKa, logP, UV spectra) B Initial Column & Mobile Phase Screening (C18, Phenyl-Hexyl, ACN vs. MeOH) A->B Guides initial choices C Mobile Phase pH Optimization B->C Proceed with best initial conditions D Gradient Profile & Flow Rate Adjustment C->D E Column Temperature Evaluation D->E F Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) E->F Final optimized method G Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) F->G Demonstrates stability-indicating nature SystemSuitability SST System Suitability Test (SST) InjectStd Inject Standard Solution (n=5) SST->InjectStd CheckParams Evaluate Parameters: - Tailing Factor - Resolution - %RSD - Theoretical Plates InjectStd->CheckParams Pass PASS CheckParams->Pass All criteria met Fail FAIL CheckParams->Fail Criteria not met Proceed Proceed with Sample Analysis Pass->Proceed Troubleshoot Troubleshoot System Fail->Troubleshoot

Sources

Validation

Mass spectrometry fragmentation pattern of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (hereafter referred to as IPPA ). It compares IPPA against its two mos...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (hereafter referred to as IPPA ). It compares IPPA against its two most common structural analogs—the Phenyl Analog and the Methyl Analog —to assist researchers in structural elucidation, impurity profiling, and metabolite identification.

Executive Summary & Application Scope

IPPA is a critical heterocyclic building block often used in the synthesis of Factor Xa inhibitors and p38 MAP kinase inhibitors. Its mass spectrometric behavior is defined by the interplay between the basic pyridine nitrogen and the labile N-isopropyl group.

This guide compares IPPA with:

  • The Phenyl Analog (1-isopropyl-3-phenyl-1H-pyrazol-5-amine): To demonstrate the ionization enhancement and fragmentation shifts caused by the pyridine ring.

  • The Methyl Analog (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine): To highlight the diagnostic "Propene Loss" channel specific to the isopropyl moiety.

Performance Matrix: IPPA vs. Alternatives
FeatureIPPA (Target) Phenyl Analog Methyl Analog
Formula C₁₁H₁₄N₄C₁₂H₁₅N₃C₉H₁₀N₄
[M+H]⁺ (m/z) 203.129 202.134175.098
Primary Ionization High (Pyridine N enhances ESI+)Moderate (Neutral aromatic)High
Signature Neutral Loss -42 Da (Propene) -42 Da (Propene)-15 Da (Methyl Radical)*
Diagnostic Core Ion m/z 161 (Pyrazol-amine-Pyridine)m/z 160 (Pyrazol-amine-Phenyl)m/z 175 (Stable, no alkene loss)
Fragmentation Complexity High (Multiple N-sites)MediumLow (Rigid alkyl)

*Note: Methyl loss is high-energy and less common in soft ESI compared to propene elimination.

Technical Deep Dive: Fragmentation Mechanics

Mechanism 1: The "Propene Elimination" Pathway (Dominant)

The most distinct feature of IPPA under ESI-MS/MS conditions is the loss of the isopropyl group. Unlike simple alkyl cleavage, this typically proceeds via a McLafferty-type rearrangement or a 1,5-hydrogen shift , where a hydrogen from the isopropyl methyl group transfers to the pyrazole nitrogen, expelling a neutral propene molecule (


, 42 Da).
  • Precursor: m/z 203.13

  • Transition:

    
     (Loss of 42 Da)
    
  • Significance: This transition is the definitive "fingerprint" for N-isopropyl pyrazoles.

Mechanism 2: Deamination

The primary amine at position 5 is labile. Following the initial ring activation, loss of ammonia (


, 17 Da) occurs, often from the core fragment.
  • Transition:

    
     (Loss of 17 Da)
    
Mechanism 3: Pyridine Ring Integrity

The pyridine ring is highly stable. Unlike the phenyl analog, which may show ring fragmentation at very high collision energies, the pyridine moiety in IPPA tends to retain its charge, often generating low-mass diagnostic ions at m/z 79 (


) only under harsh conditions.

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagram illustrates the competing fragmentation pathways for IPPA, highlighting the diagnostic ions used for MRM (Multiple Reaction Monitoring) transition selection.

IPPA_Fragmentation M_H Precursor Ion [M+H]+ m/z 203.13 Frag_161 Core Scaffold (Des-isopropyl) m/z 161.08 M_H->Frag_161 Loss of Propene (-42 Da) (Primary Pathway) Frag_186 Deaminated Ion (Loss of NH3) m/z 186.10 M_H->Frag_186 Loss of NH3 (-17 Da) (Minor Pathway) Frag_144 Secondary Fragment (Des-isopropyl-des-amine) m/z 144.05 Frag_161->Frag_144 Loss of NH3 (-17 Da) Frag_79 Pyridinium Ion m/z 79.04 Frag_161->Frag_79 Ring Cleavage (High CE)

Caption: Primary and secondary ESI-MS/MS fragmentation pathways of IPPA. The blue arrow indicates the dominant transition.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results or validate the purity of an IPPA sample, follow this standardized protocol. This method is optimized for polar heterocyclic amines.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg IPPA in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: The acidic mobile phase ensures full protonation of the pyridine and amine nitrogens.

B. LC Conditions (Reverse Phase)
  • Column: C18 charged surface hybrid (e.g., Waters XSelect CSH C18), 2.1 x 50 mm, 2.5 µm.

    • Reasoning: Pyridyl amines can tail on standard C18; CSH technology improves peak shape for basic compounds.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

C. MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for m/z 203 stability).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves m/z 203 parent.

    • Medium (20-25 eV): Maximizes m/z 161 (Propene loss).

    • High (40+ eV): Generates m/z 144 and m/z 79.

Comparative Data Analysis

Diagnostic Ion Table

Use this table to distinguish IPPA from its analogs in complex mixtures.

CompoundPrecursor (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)Diagnostic Mechanism
IPPA 203.13 161.08 144.05 Propene loss (-42) + Pyridine retention
Phenyl Analog202.13160.09143.06Propene loss (-42) + Phenyl retention
Methyl Analog175.10158.07133.05NH3 loss (-17); No Propene loss possible
Interpretation Guide
  • Check for m/z 203: If your signal is 202, you likely have the Phenyl analog (a common starting material variance).

  • Check for -42 Da Loss: Apply 20 eV collision energy.

    • If m/z 203

      
       161 is observed: Confirmed N-Isopropyl. 
      
    • If m/z 203

      
       188 (Loss of 15 Da): Suspect N-Methyl or N-Ethyl variants.
      
  • Check for Pyridine: Look for m/z 79 at high energy. The Phenyl analog will yield m/z 77 (

    
    ) instead.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627 (Related Pyrazole-Pyridine Scaffolds). PubChem.[1] Available at: [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Comparative

A Technical Guide to the Bioactivity of 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors

This guide provides a comprehensive comparison of the bioactivity of analogs based on the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold. It is intended for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the bioactivity of analogs based on the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. The information presented herein is synthesized from published literature and is supported by experimental data to facilitate an objective understanding of the structure-activity relationships (SAR) within this chemical series.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of kinase inhibitors. Kinases, being central regulators of cellular signaling, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders, making them high-value therapeutic targets. The 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine core represents a promising starting point for the development of potent and selective kinase inhibitors, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The Significance of the 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Core

The core structure combines several key features that contribute to its potential as a kinase inhibitor:

  • 1-Isopropyl Group: This bulky, hydrophobic group often occupies a hydrophobic pocket within the kinase ATP-binding site, contributing to binding affinity and influencing selectivity.

  • 3-(Pyridin-3-yl) Moiety: The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions with residues in the kinase hinge region, a critical area for inhibitor binding. The nitrogen atom's position in the pyridine ring is crucial for directing these interactions.

  • 5-Amine Group: This functional group serves as a versatile handle for introducing a wide range of substituents. These modifications can be tailored to explore different regions of the ATP-binding site, thereby modulating the inhibitor's potency and selectivity profile.

Comparative Bioactivity of Analogs: A Structure-Activity Relationship (SAR) Analysis

While specific, direct comparative data for a comprehensive library of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine analogs is not extensively available in the public domain, we can infer valuable SAR insights from closely related pyrazole and pyrazolopyrimidine series investigated as kinase inhibitors. The following sections will discuss the impact of structural modifications at key positions on the bioactivity of these related compounds, providing a predictive framework for the target scaffold.

Modifications at the 3-Position of the Pyrazole Ring

The substituent at the 3-position of the pyrazole ring plays a critical role in determining the inhibitory potency and selectivity of these compounds. In a study of 1-isopropyl-3-methyl-pyrazole derivatives as RET kinase inhibitors, the presence of a 5-cyclopropylisoxazol-3-yl group at this position was found to be crucial for potent inhibition. This highlights the importance of a larger, more complex substituent at C3 for achieving high affinity.

Causality: The C3-substituent often extends into the solvent-exposed region of the ATP-binding site or can interact with the sugar pocket. The nature of this group (e.g., size, aromaticity, hydrogen bonding potential) can be tuned to achieve specific interactions with residues unique to a particular kinase, thereby driving selectivity. For the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold, modifications to the pyridine ring, such as substitution with halogens or small alkyl groups, or its replacement with other heteroaromatic rings, would be a logical next step to explore the SAR. For instance, bioisosteric replacement of the pyridine ring with a thiophene has been shown to be a viable strategy in other pyrazole-based inhibitors to modulate activity.

Modifications at the 5-Amine Position

The 5-amine group provides a key attachment point for side chains that can significantly impact bioactivity. In the aforementioned study on RET inhibitors, a carboxamide linker at the C5 position of the pyrazole core demonstrated favorable activity.

Causality: The substituent introduced at the 5-amine position can project into various regions of the kinase active site, including the ribose pocket and the phosphate-binding region. By varying the length, rigidity, and chemical nature of this substituent, one can optimize interactions with specific amino acid residues. For example, introducing a piperazine ring, as seen in many successful kinase inhibitors, can provide a basic nitrogen atom that can form a salt bridge with an acidic residue, significantly enhancing potency.

The following table summarizes the bioactivity of representative analogs from a closely related series of 1-isopropyl-3-methyl-5-amino-1H-pyrazole-4-carboxamide derivatives as RET kinase inhibitors. This data provides a valuable surrogate for understanding the potential impact of similar modifications on the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold.

Compound IDC3-SubstituentC5-Amine LinkerRET (wt) IC50 (nM)RET (V804M) IC50 (nM)Ba/F3-RET (wt) Cell Growth IC50 (nM)Ba/F3-RET (V804M) Cell Growth IC50 (nM)
Base Scaffold ------
15l 5-cyclopropylisoxazol-3-ylCarboxamide44252100320
Reference Cmpd Pyrazolopyrimidine-----

Note: The data presented is for a structurally related series and is intended to be illustrative of the potential SAR for the topic compounds.

Experimental Protocols

To facilitate further research and validation of the bioactivity of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine analogs, the following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Example: RET Kinase)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue for phosphorylation)

  • Test compounds (serial dilutions in DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent serial dilutions.

  • Assay Plate Preparation: Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant RET kinase and the substrate peptide in kinase buffer.

  • Initiation of Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the kinase reaction, add 10 µL of ATP solution (at a concentration close to its Km for the kinase) to each well. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a four-parameter logistic dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compound Add Compounds to 384-well Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate Mixture Add_Kinase Add Kinase Mixture Kinase_Mix->Add_Kinase Add_Compound->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagents Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known dependency on the target kinase)

  • Complete cell culture medium

  • Test compounds (serial dilutions in culture medium)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for MTT Cell Viability Assay

G cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Serial Dilutions of Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate for 72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for a typical MTT cell viability assay.

Conclusion and Future Directions

The 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the structure-activity relationships observed in closely related pyrazole and pyrazolopyrimidine series, future research should focus on the systematic modification of the 3- and 5-positions of the pyrazole ring. Specifically, the exploration of diverse heterocyclic substituents at the 3-position and the introduction of various linkers and functional groups at the 5-amine position are likely to yield potent and selective inhibitors. The experimental protocols provided in this guide offer a robust framework for the biological evaluation of these novel analogs. Further studies, including kinome-wide selectivity profiling and in vivo efficacy studies in relevant disease models, will be crucial for advancing the most promising compounds towards clinical development.

References

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]

  • Tseng, S. L., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397-412. [Link]

  • Gül, H. İ., et al. (2019). Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors. Bioorganic Chemistry, 92, 103222. [Link]

  • ResearchGate. (2025). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of
Validation

Crystal structure determination of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Executive Summary: The Structural Imperative In the development of kinase inhibitors (e.g., ALK/ROS1 targets), the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold represents a critical pharmacophore. Its efficac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the development of kinase inhibitors (e.g., ALK/ROS1 targets), the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine scaffold represents a critical pharmacophore. Its efficacy depends heavily on its solid-state conformation—specifically the torsion angle between the pyrazole and pyridine rings, and the hydrogen-bond network established by the exocyclic amine.

While solution-state NMR confirms chemical connectivity, it fails to predict the bioactive conformation or the packing forces that dictate solubility and bioavailability. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard for structural determination—against alternative analytical techniques (PXRD, NMR, DFT), demonstrating why SC-XRD is non-negotiable for this class of molecule.

Part 1: Comparative Analysis of Structural Determination Methods

The "Product": Single Crystal X-Ray Diffraction (SC-XRD)

Performance Profile: SC-XRD provides absolute atomic coordinates with a resolution typically <0.8 Å.[1] For 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, SC-XRD is the only method capable of resolving the specific intermolecular hydrogen bonding between the amine donor (-NH2) and the pyridine nitrogen acceptor, a feature that governs the compound's melting point and dissolution rate.

The Alternatives
  • Powder X-Ray Diffraction (PXRD):

    • Role: Bulk phase identification.[1]

    • Limitation: Cannot solve ab initio structures easily for flexible organics without heavy atoms.[1] It provides a "fingerprint" but not the "blueprint."

  • Solution NMR (1H/13C/NOESY):

    • Role: Chemical connectivity and purity.[1][2][3]

    • Limitation: In solution, the bond between the pyrazole and pyridine rings rotates freely (low barrier).[1] NMR presents a time-averaged structure, masking the fixed conformation present in the solid state.

  • Computational Modeling (DFT):

    • Role: Energy minimization.[1]

    • Limitation: Theoretical only.[1] Without experimental validation (SC-XRD), DFT may converge on a local minimum that doesn't exist in the actual crystal lattice due to packing forces.[1]

Comparative Performance Data
FeatureSC-XRD (Gold Standard) PXRD (Alternative 1) Solution NMR (Alternative 2)
Primary Output 3D Atomic Coordinates (CIF)Diffractogram (2

peaks)
Chemical Shift (

ppm)
Structural Resolution Atomic (< 0.8 Å)Lattice Planes (> 2.0 Å)Topological (Connectivity)
Conformational Insight Fixed (Bioactive relevant)InferentialAveraged (Dynamic)
Sample Requirement Single Crystal (

mm)
Polycrystalline Powder (10-50 mg)Solubilized Sample (5-10 mg)
Key Blind Spot Requires high-quality crystalNo atomic positionsCannot see packing forces
Time to Result 24–48 Hours (incl. growth)30 Minutes15 Minutes

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision matrix for structural elucidation, highlighting where SC-XRD is mandatory versus where alternatives suffice.

StructuralDecisionTree Start Sample: 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Q1 Is the sample crystalline? Start->Q1 Branch_Powder Polycrystalline / Powder Q1->Branch_Powder No Branch_Single Single Crystal Available Q1->Branch_Single Yes Method_PXRD Method: PXRD Branch_Powder->Method_PXRD Method_NMR Method: Solution NMR Branch_Powder->Method_NMR Method_SCXRD Method: SC-XRD (Mo/Cu) Branch_Single->Method_SCXRD Output_Fingerprint Output: Phase ID / Purity Method_PXRD->Output_Fingerprint Output_Connect Output: Connectivity Method_NMR->Output_Connect Output_Structure Output: 3D Conformation & Packing Method_SCXRD->Output_Structure End Bioactive Conformation Confirmed Output_Structure->End Critical for Drug Design

Caption: Decision matrix for selecting the appropriate structural determination method based on sample state and data requirements.

Part 3: Detailed Experimental Protocol (SC-XRD)

This protocol is designed specifically for aminopyrazoles , which often suffer from twinning or disorder in the isopropyl group.[1]

Crystallization Strategy (The Critical Step)

Unlike simple salts, this organic molecule requires controlled nucleation to prevent rapid precipitation.[1]

  • Method: Slow Evaporation or Vapor Diffusion.[1]

  • Solvent System:

    • Primary Solvent: Ethanol or Methanol (High solubility due to pyridine/amine).[1]

    • Anti-Solvent: n-Hexane or Diethyl Ether.[1]

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL of Ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nuclei).

    • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of n-Hexane. Cap the large jar tightly.

    • Allow to stand undisturbed at 4°C for 3-5 days. The hexane vapor will slowly diffuse into the ethanol, lowering solubility and growing high-quality prisms.

Data Collection Parameters
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1]

  • Radiation Source: Cu-K

    
     (
    
    
    
    = 1.54178 Å)
    .[1]
    • Why? For organic molecules without heavy atoms (C, H, N only), Copper radiation provides better diffraction intensity at high angles compared to Molybdenum (Mo), improving the resolution of the isopropyl group disorder.[1]

  • Temperature: 100 K (Cryostream).[1]

    • Why? Freezing the crystal minimizes thermal vibration (ellipsoids), essential for accurately locating the hydrogen atoms on the amine group (-NH2), which are critical for defining the H-bond network.

Structure Solution & Refinement (Self-Validating)
  • Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 interface.

  • Specific Challenges & Fixes:

    • Isopropyl Disorder:[1] The isopropyl group at N1 often rotates.[1] If thermal ellipsoids are elongated, apply a disorder model (PART 1 / PART 2) with occupancy refinement.[1]

    • Amine Protons: Do not use "riding models" (AFIX) immediately.[1] Locate peaks in the Difference Fourier Map to confirm the H-bond direction, then restrain using DFIX if necessary.

Part 4: Synthesis of Structural Logic

The following diagram details the specific intermolecular interactions this protocol aims to reveal.

InteractionMap Mol1 Molecule A H_Bond H-Bond (NH...N) Mol1->H_Bond Amine Donor Pi_Stack Pi-Pi Stacking Mol1->Pi_Stack Pyridine Ring Mol2 Molecule B Mol2->H_Bond Pyridine Acceptor Mol2->Pi_Stack Pyrazole Ring Lattice Crystal Lattice H_Bond->Lattice Stabilizes Pi_Stack->Lattice Orders

Caption: Schematic of the intermolecular forces (Hydrogen bonding and Pi-Stacking) that SC-XRD uniquely resolves.

References

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles . National Institutes of Health (NIH) / PubMed Central.[1] Discusses the crystallographic determination of tautomers in substituted pyrazoles. Link

  • Amino-Pyrazoles in Medicinal Chemistry: A Review . National Institutes of Health (NIH) / PubMed Central.[1] Reviews the structural importance of aminopyrazoles in drug discovery. Link

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction . National Institutes of Health (NIH) / PubMed Central.[1] A methodological comparison of XRD vs NMR for pharmaceutical intermediates. Link

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique . Creative Biostructure. Technical guide on choosing between SC-XRD and PXRD. Link

Sources

Comparative

A Comprehensive Guide to the Qualification of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine as a Reference Standard

The qualification of a reference standard is a multi-faceted process that involves unambiguous structural confirmation, a thorough assessment of purity, and a precise determination of the compound's absolute content (ass...

Author: BenchChem Technical Support Team. Date: March 2026

The qualification of a reference standard is a multi-faceted process that involves unambiguous structural confirmation, a thorough assessment of purity, and a precise determination of the compound's absolute content (assay).[1][2] This guide will walk you through each of these critical stages, providing both the theoretical underpinnings and practical, step-by-step protocols.

Part 1: Unambiguous Structural Elucidation

Before a compound can be considered a reference standard, its chemical identity must be unequivocally confirmed. A combination of spectroscopic techniques is employed to ensure the synthesized molecule corresponds to the expected structure of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: This will confirm the presence and connectivity of all protons. Key expected signals would include those for the isopropyl group (a doublet and a septet), the aromatic protons of the pyridine ring, the pyrazole ring proton, and the amine protons.

  • ¹³C NMR: This will identify all unique carbon atoms in the molecule. The number of signals should correspond to the number of non-equivalent carbons in the structure.[5][6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), leaving no ambiguity in the final structure assignment.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the elemental composition of the molecule. The measured mass should be within a few parts per million (ppm) of the calculated exact mass for C₁₁H₁₄N₄.

  • LC-MS/MS: This can provide structural information through fragmentation patterns, which can be used to further confirm the identity of the molecule.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine would include N-H stretching for the amine group, C-H stretching for the aromatic and aliphatic portions, and C=N and C=C stretching for the pyridine and pyrazole rings.[9]

Part 2: Comprehensive Purity Profiling

A reference standard must be of the highest possible purity, with all significant impurities identified and quantified.[1][3] A combination of chromatographic and other techniques is necessary for a complete purity assessment.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the workhorse for determining the purity of small organic molecules.[10][11][12]

Experimental Protocol: HPLC-UV Purity Method

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for a non-polar to moderately polar compound like this.[11][13]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical starting gradient could be:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A photodiode array (PDA) detector should be used to monitor the elution at multiple wavelengths. Based on the pyridine and pyrazole chromophores, a detection wavelength around 254 nm is a reasonable starting point. The final wavelength should be chosen to provide good sensitivity for both the main component and potential impurities.[14][15]

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 0.1 mg/mL solution.

  • Analysis: Inject the sample and integrate all peaks. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying unknown impurities detected by HPLC-UV and for detecting impurities that may not have a UV chromophore. The same chromatographic conditions as the HPLC-UV method can often be used, with the MS detector providing mass information for each eluting peak.[7][8][16]

Other Impurities
  • Residual Solvents: The manufacturing process may leave residual solvents. These are typically analyzed by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

  • Water Content: The water content should be determined using Karl Fischer titration, as water can affect the accurate weighing of the reference standard.

  • Inorganic Impurities: The amount of inorganic impurities can be estimated by the sulphated ash test or more accurately by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Part 3: Absolute Quantification (Assay)

The assay is the most critical characteristic of a reference standard, as it defines the true content of the pure substance.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the same compound.[17][18][19] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17][20] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be precisely calculated.[17]

Experimental Protocol: Assay Determination by qNMR

  • Selection of Internal Standard: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's peaks, is stable, and is not volatile.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

    • Accurately weigh about 10 mg of the certified internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, which typically involve a longer relaxation delay (e.g., 5 times the longest T1 relaxation time of the relevant protons) to ensure complete relaxation of all nuclei between pulses.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, non-overlapping peak for the analyte and a well-resolved peak for the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the standard

Mass Balance Approach

As an alternative or confirmatory method, the assay can be determined by a mass balance approach. The purity is calculated by subtracting the percentages of all identified impurities (chromatographic impurities, residual solvents, water, and inorganic impurities) from 100%.[1]

Data Summary and Comparison

The data generated from the above analyses should be compiled into a comprehensive certificate of analysis. Below is a template for summarizing the key analytical data for a qualified batch of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine.

Test Method Specification Hypothetical Result
Appearance VisualWhite to off-white solidConforms
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to structureConforms
Chromatographic Purity HPLC-UV (254 nm)≥ 99.0%99.5%
Individual Impurity HPLC-UV≤ 0.1%Largest impurity: 0.08%
Water Content Karl Fischer≤ 0.5%0.2%
Residual Solvents HS-GC-MSAs per ICH Q3CConforms
Sulphated Ash USP <281>≤ 0.1%0.05%
Assay (qNMR) ¹H qNMR98.5% - 101.5%99.2%
Assay (Mass Balance) 100% - impuritiesReport Value99.25%

Visualizations

.dot

Workflow cluster_synthesis Synthesis & Isolation cluster_qualification Reference Standard Qualification cluster_structure cluster_purity cluster_assay Synthesized_Material Synthesized Batch of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Structural_Elucidation Structural Elucidation Synthesized_Material->Structural_Elucidation Purity_Profiling Purity Profiling Synthesized_Material->Purity_Profiling Assay_Determination Assay Determination Synthesized_Material->Assay_Determination NMR NMR (1H, 13C, 2D) Structural_Elucidation->NMR MS HRMS Structural_Elucidation->MS IR IR Structural_Elucidation->IR HPLC HPLC-UV Purity_Profiling->HPLC LCMS LC-MS Purity_Profiling->LCMS GCMS HS-GC-MS (Solvents) Purity_Profiling->GCMS KF Karl Fischer (Water) Purity_Profiling->KF Ash Sulphated Ash Purity_Profiling->Ash qNMR qNMR Assay_Determination->qNMR Mass_Balance Mass Balance Assay_Determination->Mass_Balance Qualified_Standard Qualified Reference Standard Assay_Determination->Qualified_Standard

Caption: Workflow for the qualification of a reference standard.

.dot

qNMR_Principle cluster_preparation Sample Preparation cluster_analysis NMR Analysis & Calculation Analyte Analyte (Unknown Purity) Accurately Weighed (m_analyte) NMR_Tube Dissolve both in Deuterated Solvent Analyte->NMR_Tube Standard Certified Internal Standard (Known Purity & Mass, m_std) Standard->NMR_Tube Acquisition Acquire 1H NMR Spectrum (Quantitative Parameters) NMR_Tube->Acquisition Integration Integrate Non-overlapping Peaks (I_analyte, I_std) Acquisition->Integration Calculation Calculate Purity using the qNMR Equation Integration->Calculation Result Absolute Purity of Analyte Calculation->Result

Caption: Principle of quantitative NMR (qNMR) for assay determination.

References

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • MDPI. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. [Link]

  • PMC. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • PubChem. 1-isopropyl-3-methyl-1h-pyrazol-5-amine. [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. [Link]

  • Amerigo Scientific. 3-Pyridin-3-yl-1H-pyrazol-5-amine. [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • Università degli Studi di Urbino Carlo Bo. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. [Link]

  • PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • Taylor & Francis. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • ResearchGate. Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. [Link]

  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • ResearchGate. Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. [Link]

  • MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]

  • HealthManagement.org. How Impurity Reference Standards Ensure Drug Safety. [Link]

  • Arabian Journal of Chemistry. Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. [Link]

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Validation

Strategic Validation of Crizotinib Intermediates: A Comparative Guide to NMR vs. Orthogonal Methods

Executive Summary & Core Directive In the synthesis of Crizotinib (Xalkori®), the formation of the chiral brominated intermediate—5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine —is the "gatekeeper"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of Crizotinib (Xalkori®), the formation of the chiral brominated intermediate—5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine —is the "gatekeeper" step. The structural fidelity of this intermediate dictates the efficacy of the final Suzuki coupling.

While HPLC-MS is the industry standard for quantitative throughput, it often fails to definitively distinguish between regioisomers (e.g., bromination at the C5 vs. C6 position) or confirm the absolute stereochemistry of the ethoxy side chain without chiral columns.

This guide objectively compares High-Field NMR (1D & 2D) against LC-MS/UV and FT-IR , establishing why NMR is the non-negotiable standard for structural validation, while LC-MS remains superior for trace impurity profiling.

The Critical Challenge: Regio- and Stereochemistry

The synthesis of Crizotinib involves a critical sequence:

  • Mitsunobu Reaction: Inversion of a chiral alcohol to form an ether.[1]

  • Nitro Reduction: Formation of an aminopyridine.

  • Bromination: Electrophilic aromatic substitution to install the bromine handle.

The Risk: The bromination step using NBS (N-bromosuccinimide) is regioselective but not regiospecific. Isomers can form.[2] Furthermore, the chiral center at the benzylic position is prone to racemization under acidic reduction conditions.

Visualization: Synthesis & Validation Workflow

Crizotinib_Validation Start Start: Chiral Alcohol (S-Enantiomer) Mitsunobu Step 1: Mitsunobu Etherification (Inversion to R-Config) Start->Mitsunobu Reduction Step 2: Nitro Reduction (Fe/HCl or Hydrogenation) Mitsunobu->Reduction Risk: Racemization Bromination Step 3: Bromination (NBS/MeCN) Reduction->Bromination Intermediate CRITICAL INTERMEDIATE (Pfizer Int-6) Bromination->Intermediate Risk: Regioisomers Validation Validation Junction Intermediate->Validation NMR Method A: NMR (1H, NOESY) Confirms Regiochem & Stereo Validation->NMR Structural Proof LCMS Method B: LC-MS Confirms Mass & Purity Validation->LCMS Batch Purity Final Release for Suzuki Coupling NMR->Final LCMS->Final

Figure 1: Critical path synthesis showing the validation junction for the brominated intermediate.

Comparative Analysis: NMR vs. Orthogonal Methods[3][4]

This section evaluates the performance of Nuclear Magnetic Resonance (NMR) against Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier Transform Infrared Spectroscopy (FT-IR).

Performance Matrix
FeatureMethod A: High-Field NMR (600 MHz) Method B: HPLC-MS (Q-TOF/Triple Quad) Method C: FT-IR (ATR)
Primary Utility Structural Certainty (Regio/Stereo)Sensitivity (Trace Impurities <0.1%)ID Fingerprinting (Goods Receipt)
Regioselectivity High. J-coupling confirms substitution pattern.Low. Isomers often have identical m/z and similar RT.Medium. Fingerprint region varies, but hard to interpret.
Stereochemistry High. NOESY correlates spatial proximity; Mosher's analysis.Medium. Requires specific chiral columns; MS is blind to chirality.None.
Quantification Absolute (qNMR). No reference standard needed.Relative. Requires pure reference standards for calibration.Qualitative.
Sample Prep Minimal (Dissolve in DMSO-d6).Moderate (Dilution, filtration, buffer selection).Minimal (Solid state).
Throughput Low (10-30 min/sample).High (5-10 min/sample).Very High (<2 min/sample).
Deep Dive: Why NMR Wins for Validation

While LC-MS is superior for detecting 0.05% impurities, it struggles to confirm where the bromine atom is attached on the pyridine ring without a known standard of the impurity.

  • NMR Logic: The 2-aminopyridine ring in the correct intermediate has two aromatic protons. In 1H NMR, these appear as distinct singlets or doublets with specific coupling constants (

    
     Hz for meta coupling). If the bromine adds to the wrong position, the splitting pattern changes to a doublet with a larger coupling constant (
    
    
    
    Hz for ortho) or vanishes.
  • Causality: Only NMR provides the through-bond (HMBC) and through-space (NOESY) connectivity data required to prove the structure de novo.

Detailed Experimental Protocol: NMR Validation System

This protocol is designed to be a self-validating system. We utilize DMSO-d6 because the aminopyridine intermediate is polar and prone to aggregation in non-polar solvents, which broadens signals.

Materials & Equipment[1][4][5][6]
  • Instrument: 500 MHz or 600 MHz NMR Spectrometer (Bruker Avance or equivalent).

  • Probe: 5mm BBFO or CryoProbe for enhanced sensitivity.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

  • Sample: ~10 mg of isolated Intermediate 6.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the intermediate in 0.6 mL DMSO-d6.

    • Critical: Ensure complete dissolution. Filter through a glass wool plug if turbidity persists to prevent line broadening.

  • Acquisition Parameters (1H NMR):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): Set to 10s (must be

      
       of the longest relaxing proton for qNMR accuracy).
      
    • Scans (NS): 16 or 32 (S/N > 200:1).

    • Temperature: 298 K (25°C).

  • Key Spectral Assignment (The "Fingerprint"):

    • 
       1.81 ppm (d, 3H):  Methyl group of the ethoxy side chain. Diagnostic for the aliphatic tail.
      
    • 
       6.10 ppm (q, 1H):  The chiral methine proton. Diagnostic for the chiral center.
      
    • 
       7.76 ppm (d, 
      
      
      
      Hz, 1H):
      Pyridine proton H-6.[3]
    • 
       7.98 ppm (d, 
      
      
      
      Hz, 1H):
      Pyridine proton H-4.[3]
    • Validation Check: If the coupling between the pyridine protons is ~8 Hz, the bromine is in the wrong position. If the methine quartet is split or doubled, you have a racemic mixture (requires chiral shift reagent to quantify, but splitting indicates failure).

  • 2D NMR Confirmation (NOESY):

    • Run a 2D NOESY to confirm the spatial proximity of the ethoxy group to the pyridine H-4, confirming the ether linkage is intact and in the correct orientation relative to the bromine.

Decision Logic for Researchers

When should you deploy this NMR protocol versus sending a sample to the QC lab for HPLC?

Decision_Tree Question What is the objective? Path_A Confirm Structure of New Batch/Process Change Question->Path_A Path_B Routine Purity Check of Established Process Question->Path_B Path_C Trace Impurity ID (<0.1%) Question->Path_C Action_NMR EXECUTE NMR PROTOCOL (1H + NOESY) Path_A->Action_NMR Definitive Action_HPLC EXECUTE HPLC-UV Path_B->Action_HPLC Fast Action_MS EXECUTE LC-MS/MS Path_C->Action_MS Sensitive

Figure 2: Analytical Method Selection Decision Tree.

References

  • Cui, J. J., et al. (2011).[4] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[4] Journal of Medicinal Chemistry, 54(18), 6342–6363.[4] [Link]

  • Konig, P. D., et al. (2011).[5] Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(5), 1018–1026. [Link]

  • Irran, E., et al. (2020).[3] Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib.[3] Molecules, 25(5), 1149.[3] [Link]

  • Pfizer Inc. (2011). XALKORI® (crizotinib) Prescribing Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine proper disposal procedures

As a Senior Application Scientist specializing in the synthesis and scale-up of heteroaromatic pharmaceutical intermediates, I have designed this comprehensive operational guide for handling and disposing of 1-isopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the synthesis and scale-up of heteroaromatic pharmaceutical intermediates, I have designed this comprehensive operational guide for handling and disposing of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine .

This molecule—a bi-heterocyclic compound frequently utilized in kinase inhibitor discovery—presents specific logistical and safety challenges. Unlike simple aliphatic organics, the combination of a basic pyridine ring and an electron-rich aminopyrazole core dictates strict handling protocols to prevent acute dermal toxicity, respiratory irritation, and environmental persistence.

Mechanistic Toxicology & Hazard Profiling

To handle a chemical safely, you must understand why it is hazardous. 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine contains two highly reactive nitrogenous systems:

  • The Aminopyrazole Core: The primary amine at the 5-position makes this compound a strong nucleophile and a Lewis base. Structurally related aminopyrazoles are classified as harmful if swallowed and are known to cause severe skin burns and serious eye damage[1].

  • The Pyridine Moiety: Pyridine derivatives are lipophilic enough to penetrate biological membranes rapidly, leading to acute systemic toxicity. Furthermore, poly-substituted pyridine derivatives exhibit variable aquatic toxicity and must be strictly controlled to prevent environmental release[2][3].

Table 1: Toxicological & Physicochemical Hazard Summary
ParameterDescriptionOperational Consequence
Molecular Class Substituted aminopyrazole / pyridine derivativeRequires handling as a toxic, corrosive organic base.
Physical State Solid (crystalline powder)High risk of inhalation if aerosolized; requires localized exhaust.
Target Organs Eyes, Skin, Respiratory Tract, GI TractMandatory use of tight-fitting goggles and particulate respirators if outside a hood.
Environmental Fate Toxic to aquatic life; resists rapid hydrolysisAbsolute prohibition of drain disposal; requires high-temperature incineration.

Operational Handling & Solution Preparation

The following self-validating protocol ensures that exposure risks are mitigated before, during, and after experimental execution.

Step 1: Pre-Operational Setup & PPE Selection

  • Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: Aminopyrazole powders are prone to electrostatic dispersion. Localized exhaust prevents the aerosolization of micro-particulates that cause severe respiratory tract irritation[4].

  • PPE Required: Wear double nitrile gloves (nitrile provides excellent resistance to organic bases), a standard laboratory coat, and splash-proof chemical goggles.

Step 2: Reagent Weighing & Transfer

  • Action: Use an anti-static weighing boat and a stainless-steel spatula. Tare the vessel, transfer the required mass, and immediately seal the source bottle.

  • Causality: Static charge buildup can cause the powder to repel and scatter. Stainless steel and anti-static polymers ground the charge, ensuring a quantitative and safe transfer.

Step 3: Solubilization & Storage

  • Action: Dissolve the compound in appropriate organic solvents (e.g., DMSO, DMF, or Methanol) under an inert atmosphere (Nitrogen or Argon) if long-term storage is required. Store the sealed vials in a dark, refrigerated environment (4°C).

  • Causality: Aminopyrazoles are light-sensitive and can undergo photo-oxidation over time, leading to colored impurities and a loss of experimental titer[4].

Spill Response and Containment

In the event of a spill, immediate and calculated action is required to prevent cross-contamination and exposure.

Step-by-Step Decontamination Protocol:

  • Isolate the Area: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw.

  • Assess the Spill State:

    • For Solid Spills: Do not add water. Adding water to a fine aminopyrazole powder can cause it to dissolve and spread, increasing the contamination surface area. Instead, gently sweep the powder using an anti-static brush into a designated hazardous waste container[1].

    • For Liquid Spills (Solution): Apply an inert, non-combustible absorbent material (such as vermiculite or dry sand). Do not use combustible absorbents like sawdust, as the basic nature of the compound could trigger an exothermic reaction with incompatible organics.

  • Chemical Neutralization: Wipe the affected surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate residual free-base amines, rendering them water-soluble, followed by a final wipe with 70% ethanol or isopropanol.

  • Verification: Visually inspect the area under UV light (if the compound exhibits fluorescence) to ensure complete decontamination.

SpillWorkflow A Spill Identified (Solid or Solution) B Evacuate & Isolate Area Ensure Fume Hood is Max A->B C Don Appropriate PPE (Nitrile Gloves, Goggles, Respirator) B->C D Solid Spill C->D E Liquid Spill C->E F Collect via Gentle Sweeping (Avoid Dust Aerosolization) D->F G Apply Inert Absorbent (e.g., Vermiculite/Sand) E->G H Transfer to HDPE Hazardous Waste Container F->H G->H I Seal, Label, and Transfer to Central Accumulation Area H->I

Workflow for the containment and remediation of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine spills.

Proper Disposal & Waste Management

Because 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine contains multiple nitrogen atoms and aromatic rings, it must be treated as a highly regulated hazardous organic waste. It must never be discharged into standard municipal wastewater systems (POTWs) without specialized pre-treatment, as it is toxic to aquatic ecosystems[3].

Table 2: Waste Segregation Matrix
Waste StreamClassificationContainer TypeIncompatible Materials
Solid Compound & Consumables Non-Halogenated Solid Hazardous WasteHDPE wide-mouth jarStrong oxidizers, strong acids
Aqueous Solutions Aqueous Hazardous Waste (Toxic)Polyethylene carboyConcentrated acids
Organic Solutions (DMSO, DMF) Non-Halogenated Organic Liquid WasteGlass or HDPE carboyHalogenated solvents
Halogenated Solutions (DCM) Halogenated Organic Liquid WasteGlass carboyAlkali metals, strong bases

Step-by-Step Disposal Protocol:

  • Segregation: Separate the waste strictly according to the matrix above. Do not mix halogenated solvents (like Dichloromethane) with non-halogenated streams, as this drastically increases the cost and complexity of commercial incineration.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, the primary hazard (Toxic/Irritant), and the accumulation start date.

  • Commercial Incineration: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. The legally required disposal method for pyridine/pyrazole derivatives is high-temperature incineration (>1000°C)[5].

  • Causality of Incineration: At temperatures exceeding 1000°C, the robust aromatic pyridine and pyrazole rings undergo thermal cleavage. To prevent the release of toxic nitrogen oxides (NOx) into the atmosphere, the incineration facility must utilize specialized NOx wet scrubbers[5].

DisposalPathway A Segregated Nitrogenous Waste B High-Temperature Incineration (>1000°C) A->B C Thermal Cleavage (Pyridine/Pyrazole) B->C D Combustion Gases (CO2, H2O, NOx) C->D E NOx Scrubber System D->E F Safe Atmospheric Release E->F

High-temperature incineration and degradation pathway for nitrogen-rich heteroaromatic waste.

References

  • Pyridine, alkyl derivs. - Registration Dossier - ECHA | Source: europa.eu | 2

  • SAFETY DATA SHEET - Fisher Scientific (3-Aminopyrazole) | Source: fishersci.com | 1

  • Environmental Assessment for Food Contact Notification No. 2168 | Source: fda.gov | 3

  • SAFETY DATA SHEET - TCI Chemicals (3-Aminopyrazole) | Source: tcichemicals.com | 4

  • Hazardous Laboratory Chemicals Disposal Guide (M.A. Armour) | Source: researchgate.net |5

Sources

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